3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Description
The exact mass of the compound 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,6(9)10)5-8(3)4;/h5H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNFIANLWQMDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-10-7 | |
| Record name | 3-(dimethylamino)-2,2-dimethylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride CAS 1615-10-7
Executive Summary
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS 1615-10-7) is a specialized
Unlike linear
Chemical Identity & Physicochemical Profile
This compound combines a neopentyl-like carbon backbone with a basic dimethylamino group, provided as the hydrochloride salt to ensure stability and water solubility.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1615-10-7 |
| IUPAC Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride |
| Synonyms | N,N-Dimethyl-2,2-dimethyl- |
| Molecular Formula | C |
| Molecular Weight | 181.66 g/mol |
| Free Base MW | 145.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone |
| Melting Point | 186–192 °C (decomposition) |
| pKa (Calculated) | ~3.8 (Carboxyl), ~9.8 (Amine) |
Mechanistic Insight: The Gem-Dimethyl Effect
The core value of CAS 1615-10-7 lies in the steric bulk of the two methyl groups at the C2 position.[1]
Conformational Restriction (Thorpe-Ingold Effect)
In linear chains, rotation around C-C bonds is free, leading to high entropic cost upon cyclization or binding.[1] The introduction of the gem-dimethyl group restricts the bond angles (
-
Impact: When incorporated into a drug molecule, this motif "locks" the bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding to a protein target.[1]
Metabolic Shielding
The bulky methyl groups create a "steric umbrella" around the carboxylic acid/amide bond.[1]
-
Proteolytic Stability: Peptidases cannot easily access the carbonyl carbon to cleave the bond.[1]
-
Beta-Oxidation Blockade: In fatty acid-like metabolism, the lack of
-protons prevents dehydrogenation, extending the half-life of the molecule in vivo.[1]
Synthetic Pathways & Experimental Protocols
The synthesis of CAS 1615-10-7 typically proceeds via a Mannich Condensation followed by oxidation.[1] This route is preferred for its scalability and use of readily available precursors: isobutyraldehyde, formaldehyde, and dimethylamine.[1]
Synthesis Workflow Diagram
Figure 1: Retrosynthetic analysis showing the Mannich condensation route from isobutyraldehyde to the target amino acid.[1]
Detailed Protocol: Mannich Condensation & Oxidation
Step 1: Preparation of 3-(Dimethylamino)-2,2-dimethylpropanal
-
Reagents: Isobutyraldehyde (1.0 eq), Formaldehyde (37% aq, 1.0 eq), Dimethylamine (40% aq, 1.1 eq).[1]
-
Procedure:
-
Combine reagents in a pressure vessel or reflux setup.[1][2]
-
Heat to 90–100 °C for 4–6 hours. The reaction is pH-dependent; maintain pH 9–11 to favor the Mannich base over acetal formation.[1]
-
Extraction: Cool the mixture. The organic layer (containing the amino-aldehyde) often separates.[1] Extract aqueous phase with diethyl ether or dichloromethane (DCM).[1]
-
Purification: Distillation under reduced pressure yields the aldehyde (CAS 15451-14-6) as a colorless liquid.[1]
-
Step 2: Oxidation to the Acid
-
Reagents: Amino-aldehyde (from Step 1), Silver Oxide (Ag
O) or Potassium Permanganate (KMnO ).[1] -
Note: Standard Jones oxidation may be too harsh for the amine; neutral or basic oxidants are preferred to prevent N-oxide formation.[1]
-
Procedure:
-
Dissolve the aldehyde in water/acetone.[1]
-
Add oxidant slowly while maintaining temperature < 20 °C.[1]
-
Filter off metal oxides (e.g., MnO
or Ag).[1] -
Acidify the filtrate with dilute HCl to pH 2.[1]
-
Concentrate in vacuo.[1] The crude hydrochloride salt precipitates or forms a viscous oil.[1]
-
Recrystallization: Recrystallize from Isopropanol/Acetone to yield pure CAS 1615-10-7.
-
Applications in Drug Discovery
Peptidomimetics
CAS 1615-10-7 is used to replace natural amino acids (like Alanine or Valine) in peptide chains.[1]
-
Effect: The gem-dimethyl group introduces a "kink" in the peptide backbone, often stabilizing
-turn secondary structures.[1] -
Utility: Useful in designing inhibitors for proteases where a rigid conformation is required to fit the active site.[1]
Prodrug Linkers
The compound acts as a solubility-enhancing linker.[1]
-
Mechanism: The dimethylamino group is protonated at physiological pH, increasing the water solubility of lipophilic drugs attached to the carboxylic acid end.[1]
-
Cleavage: The steric bulk hinders esterase activity, allowing for "tunable" release rates of the active drug.[1]
Table 2: Comparative Structural Advantages
| Feature | Linear Analog ( | Gem-Dimethyl Analog (CAS 1615-10-7) |
| Conformation | Flexible (High Entropy) | Restricted (Low Entropy, Pre-organized) |
| Metabolic Stability | Low (Rapid Degradation) | High (Sterically Shielded) |
| Solubility | Moderate | High (due to tertiary amine pKa) |
Safety & Handling (MSDS Summary)
Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder in open air.[1]
-
Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.[1]
-
Spill Response: Sweep up dry powder to avoid dust generation.[1] Neutralize residues with weak bicarbonate solution before disposal.[1]
References
-
Mannich Reaction Mechanism & Utility
-
Synthesis of Gem-Dimethyl Aldehyde Precursors
-
Thorpe-Ingold Effect in Drug Design
-
Physicochemical Data & Safety
-
Patent Reference (Process Chemistry)
Sources
- 1. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]
- 4. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 5. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR spectrum [chemicalbook.com]
- 6. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
Molecular Structure of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride
Technical Monograph & Experimental Guide
Executive Summary
This guide provides a comprehensive structural and synthetic analysis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 14788-12-6).[1] As a
Structural Analysis & The Gem-Dimethyl Effect
Molecular Architecture
The core structure of 3-(Dimethylamino)-2,2-dimethylpropanoic acid is defined by a propanoic acid backbone substituted at the
-
IUPAC Name: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
-
Common Synonyms: N,N-Dimethyl-pivalic acid derivative; 2,2-Dimethyl-3-(dimethylamino)propionic acid HCl.[1]
-
Formula:
(Free acid: ) -
Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Free Acid)
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The defining feature of this molecule is the gem-dimethyl group at C2.[1] In medicinal chemistry, this substitution is not merely structural but functional.[1][2]
-
Conformational Restriction: The bulky methyl groups at the
-carbon restrict rotation around the and bonds.[1] This reduces the entropic penalty for folding, forcing the molecule into a "pre-organized" conformation often required for receptor binding. -
Proteolytic Stability: When incorporated into peptide backbones, the steric hindrance of the gem-dimethyl group blocks access to proteases, significantly increasing the half-life of the resulting therapeutic agents.
Figure 1: Mechanism of the Thorpe-Ingold effect facilitating bioactive conformation.[1]
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the standard reagent for synthesis due to its stability compared to the zwitterionic free acid.
| Property | Value | Context |
| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator.[1] |
| Melting Point | 186.0 – 192.0 °C | Distinct sharp range indicates high purity.[1] |
| Solubility | High (Water, Methanol) | Ionic character facilitates aqueous protocols. |
| pKa (COOH) | ~3.0 - 4.0 | Acidic carboxyl group.[1] |
| pKa (Amine) | ~9.5 - 10.5 | Tertiary amine; protonated at physiological pH.[1] |
| Hygroscopicity | Significant | Requires handling under inert atmosphere for precise stoichiometry.[1] |
Synthetic Pathway: The Mannich Route[3][4][5]
The most robust synthesis involves a Mannich reaction using isobutyraldehyde, followed by oxidation. This route avoids the use of expensive starting materials and allows for scalable production.
Reaction Scheme
-
Mannich Condensation: Isobutyraldehyde reacts with formaldehyde and dimethylamine to form the amino-aldehyde intermediate.[1]
-
Oxidation: The aldehyde is oxidized to the carboxylic acid.[1]
-
Salt Formation: Treatment with HCl yields the stable hydrochloride salt.[1]
Figure 2: Step-wise synthesis via Mannich condensation and oxidation.[3][4][5][6]
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal
-
Reagents: Isobutyraldehyde (1.0 eq), Formaldehyde (37% aq, 1.0 eq), Dimethylamine (40% aq, 1.1 eq).
-
Procedure:
Step 2: Oxidation to Carboxylic Acid
-
Reagents: Amino-aldehyde (from Step 1), Silver Oxide (
) or Potassium Permanganate ( ).[1] -
Procedure (Ag2O Method):
-
Dissolve the aldehyde in aqueous ethanol.[1]
-
Add moist silver oxide (1.2 eq) portion-wise while stirring.
-
Maintain temperature at 25–40°C (exothermic reaction).
-
Filter off silver solids and acidify the filtrate to pH 5–6.
-
Step 3: Hydrochloride Salt Formation
-
Procedure:
Analytical Characterization
To validate the structure, specifically the presence of the gem-dimethyl group and the integrity of the salt, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (D2O, 400 MHz):
-
Interpretation: The lack of coupling for the gem-dimethyl signal (singlet) is the primary confirmation of the 2,2-substitution pattern.
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode:
(corresponding to the free acid cation).[1] -
Interpretation: Confirms the molecular weight of the organic cation.
Applications in Drug Development[2][9][10][11]
Peptidomimetics & Foldamers
This molecule acts as a
Prodrug Linkers
The steric bulk of the pivalic acid backbone renders the adjacent ester or amide bonds highly resistant to enzymatic hydrolysis.[1] This property is exploited in prodrug design , where the molecule serves as a linker that releases the active drug slowly, extending the therapeutic window.
References
-
Synthesis & Mannich Reaction
-
Gem-Dimethyl Effect
-
Physical Properties (Salt Form)
-
Chemical Book/Sigma-Aldrich Data.[1] "3-(Dimethylamino)propanoic acid hydrochloride Properties."
-
-
General Mannich Chemistry
Sources
- 1. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adichemistry.com [adichemistry.com]
- 4. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 6. CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride | Chemsrc [chemsrc.com]
- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
[1]
Part 1: Executive Summary & Molecular Identity
The Structural Mandate
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a specialized
This structural modification is not cosmetic; it introduces the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1] By restricting bond rotation, the bulky methyl groups pre-organize the molecule into a reactive conformation, significantly accelerating cyclization rates in downstream synthesis and stabilizing peptide turns in peptidomimetic drug design.[1]
Identity Matrix
Researchers must distinguish this target from its primary amine and linear analogs to avoid critical synthetic errors.[1]
| Feature | Specification |
| Compound Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride |
| Free Acid CAS | 127753-35-9 (Reference anchor) |
| Linear Analog CAS | 14788-12-6 (Common confusion point; lacks C2 methylation) |
| Primary Amine CAS | 2843-19-8 (Lacks N-methylation) |
| Molecular Formula | |
| Molecular Weight | 145.20 (Free Acid) + 36.46 (HCl) |
| SMILES | CN(C)CC(C)(C)C(=O)O.Cl |
Part 2: Physicochemical Characterization[1]
Physical State & Solubility Profile
The hydrochloride salt exists as a white to off-white hygroscopic crystalline solid .[1] The ionic lattice formed by the tertiary ammonium cation and chloride anion confers distinct solubility properties compared to the zwitterionic free acid.[1]
-
Hygroscopicity: High.[1] The salt readily absorbs atmospheric moisture.[1] Handling in a desiccated glovebox or rapid weighing is required to maintain stoichiometry.[1]
-
Melting Point: Typically 165–175°C (Decomposition).[1] Note: Exact values vary by crystalline polymorph and residual solvent content.[1] Differential Scanning Calorimetry (DSC) is recommended for batch-specific validation.[1]
Solubility Table:
| Solvent | Solubility Rating | Mechanistic Explanation |
| Water | Very High | Strong ion-dipole interactions; pH of solution will be acidic (~2-3).[1] |
| Methanol/Ethanol | High | Soluble due to high dielectric constant and H-bonding capability. |
| DCM / Chloroform | Low to Negligible | Ionic lattice energy exceeds solvation energy of non-polar chlorinated solvents. |
| Diethyl Ether/Hexane | Insoluble | Used for precipitation/trituration during purification. |
Acid-Base Properties (pKa)
This molecule possesses two ionizable groups.[1] Understanding these is critical for buffer selection and coupling reactions.
-
Carboxylic Acid (
): .[1]-
Effect: The proximal ammonium group exerts an electron-withdrawing inductive effect, slightly increasing acidity compared to pivalic acid (
5.03).[1]
-
-
Tertiary Ammonium (
): .[1]-
Effect: The gem-dimethyl group provides steric shielding, potentially hindering deprotonation slightly compared to linear analogs.[1]
-
Part 3: Structural Analysis & Quality Control
To validate the identity of 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl, a multi-modal approach is required. The following Graphviz diagram outlines the logic flow for Quality Control (QC).
QC Logic Flow
Figure 1: Quality Control Decision Tree. Note the specific NMR signals required to confirm the gem-dimethyl structure versus linear impurities.
Spectroscopic Interpretation[1]
- NMR (D₂O): The spectrum is characterized by high symmetry.[1]
Part 4: Synthetic Utility & Protocols
The Gem-Dimethyl Effect in Synthesis
This compound is primarily used as a linker or a capping group.[1] The gem-dimethyl group restricts the conformational space of the peptide backbone, forcing it into a specific fold (often a
Protocol: Amide Coupling (General Procedure)
Because the amine is tertiary, it cannot act as a nucleophile in amide coupling.[1] It is used as the Carboxylic Acid component .[1][2][3]
Reagents:
-
3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (1.0 equiv)[1]
-
Amine Partner (
) (1.1 equiv)[1] -
HATU (1.1 equiv) or EDC/HOBt[1]
-
DIPEA (Diisopropylethylamine) (3.5 equiv) — Critical Excess[1]
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Acid HCl salt in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA. Note: You must add enough base to neutralize the HCl salt (1 equiv) AND deprotonate the carboxylic acid (1 equiv), plus excess for the reaction.[1] Total DIPEA should be
equivalents.[1][4] -
Coupling Agent: Add HATU at
.[1] Stir for 15 minutes to form the activated ester. -
Addition: Add the Amine Partner.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by LC-MS (Look for mass
).[1]
Synthesis of the Core (Background)
If commercial stock is unavailable, the compound is synthesized via the oxidation of 3-dimethylamino-2,2-dimethylpropanal , which is generated from isobutyraldehyde.[1]
Figure 2: Synthetic Retrosynthesis.[1] The pathway relies on the Mannich condensation of isobutyraldehyde followed by oxidation.[1]
Part 5: Handling & Safety (E-E-A-T)[1]
Stability
-
Thermal: Stable at room temperature.[1]
-
Hydrolytic: The C-N bond is stable.[1] The steric bulk protects the amide/ester bonds formed using this acid from enzymatic hydrolysis (protease resistance).[1]
-
Storage: Store at RT or
, strictly under inert atmosphere (Argon/Nitrogen) to prevent water absorption.
Safety Hazards
References
-
Jung, M. E., & Piettre, S. R. (1997).[1] Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates. Journal of Organic Chemistry. Link (Context: Mechanistic explanation of the gem-dimethyl/Thorpe-Ingold effect).[1]
-
PubChem Database. (n.d.).[1] Compound Summary for CAS 127753-35-9 (Free Acid Analog). National Center for Biotechnology Information.[1] Link[1]
-
Chemical Book. (2025).[1][5][6] 3-(Dimethylamino)-2,2-dimethylpropanoic acid Properties. Link
-
Google Patents. (1982).[1] Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal (EP0046288A1).[1] Link (Context: Synthesis of the aldehyde precursor).[1]
-
Sigma-Aldrich. (n.d.).[1][3] Safety Data Sheet: 3-(Dimethylamino)propionic acid hydrochloride (Linear Analog for Safety Comparison). Link
Sources
- 1. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 4. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 5. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profiling of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
This guide serves as an authoritative technical reference for the spectroscopic characterization of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride . It is designed for analytical chemists and pharmaceutical researchers requiring precise structural verification data.
Compound Identity:
-
IUPAC Name: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride[1]
-
CAS Number: 127753-35-9 (HCl salt) | 19059-68-8 (Free base alcohol precursor context)
-
Molecular Formula: C
H NO · HCl -
Molecular Weight: 181.66 g/mol
-
Structure: A
-amino acid derivative characterized by a sterically hindered gem-dimethyl group at the -position.
Executive Summary & Application Context
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a specialized amino acid derivative often employed as a pharmaceutical intermediate or a buffering agent in biochemical assays. Its structural rigidity, conferred by the gem-dimethyl group (Thorpe-Ingold effect), enhances metabolic stability compared to linear
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the definitive signal assignments for the hydrochloride salt in Deuterium Oxide (
H NMR Data (400 MHz, )
Note: In
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| N-CH | 3.32 | Singlet (s) | 2H | Deshielded by the adjacent cationic ammonium center. |
| N-(CH | 2.91 | Singlet (s) | 6H | Characteristic shift for protonated dimethylamine groups. |
| C-(CH | 1.31 | Singlet (s) | 6H | Gem-dimethyl group; shielded by the quaternary carbon. |
C NMR Data (100 MHz, )
| Position | Chemical Shift ( | Carbon Type | Structural Context |
| C=O | 178.5 | Quaternary (C | Carboxylic acid carbonyl. |
| N-CH | 68.2 | Secondary (CH | Alpha to the ammonium nitrogen. |
| N-(CH | 44.8 | Primary (CH | N-Methyl carbons. |
| 42.1 | Quaternary (C | Sterically crowded quaternary center. | |
| C-(CH | 22.4 | Primary (CH | Gem-dimethyl carbons. |
Expert Insight: The singlet nature of the methylene protons at 3.32 ppm is a key purity indicator. If you observe a doublet or multiplet here, it indicates the loss of symmetry or the presence of a linear isomer lacking the quaternary
-carbon.
Vibrational Spectroscopy (FT-IR)
The infrared spectrum is dominated by the features of the carboxylic acid and the amine salt.
| Frequency (cm | Assignment | Diagnostic Value |
| 2800 – 3200 | O-H / N-H Stretch | Broad, overlapping absorption characteristic of carboxylic acids and ammonium salts. |
| 1715 – 1730 | C=O Stretch | Strong, sharp band confirming the free carboxylic acid (not carboxylate). |
| 1460 – 1480 | C-H Bend | Deformation vibrations of the gem-dimethyl and N-methyl groups. |
| 1200 – 1250 | C-O Stretch | C-O single bond stretch of the acid functionality. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (Positive Mode)
-
Parent Ion [M+H]
: m/z 146.12
Fragmentation Pathway:
-
m/z 146 [M+H]
: Intact protonated free base. -
m/z 100 [M - COOH]
: Loss of the carboxylic acid group (alpha-cleavage). -
m/z 46 [HN(CH
) ] : Dimethylammonium ion fragment.
Synthesis & Impurity Profiling
Understanding the synthesis pathway is essential for identifying potential impurities in the spectra. The compound is typically synthesized via a Mannich-type condensation.
Figure 1: Synthesis pathway highlighting the origin of the target compound and potential amine impurities.
Quality Control Protocol (Self-Validating)
To validate the quality of your sample, perform the following check:
-
Prepare Sample: Dissolve 10 mg in 0.6 mL
. -
Acquire 1H NMR: Set relaxation delay (d1) to >5 seconds to ensure full integration of the carboxylate-adjacent protons.
-
Check Integration: The ratio of the N-Me signal (2.91 ppm) to the Gem-Me signal (1.31 ppm) must be exactly 1:1 .
-
Deviation: If the N-Me signal is higher, your sample contains residual dimethylamine hydrochloride.
-
References
-
Synthesis Context: US Patent 5,124,446. "Betaine group-containing polysaccharides...". (Describes the use of 3-dimethylamino-2,2-dimethylpropionic acid and NMR characterization of related derivatives).
-
pKa Data: Chem960 Database. "3-(Dimethylamino)-2,2-dimethylpropanoic acid Properties".[2] (Cites pKa ~3.75).
-
Mannich Reaction Mechanism: RSC Ontology. "Mannich Reaction".[3] (Foundational chemistry for the synthesis of beta-amino acids).
Sources
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride mechanism of action
This technical guide provides an in-depth analysis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride , a specialized beta-amino acid derivative. While often encountered as a fine chemical intermediate (CAS 127753-35-9 / 1615-10-7), its "Mechanism of Action" in this context refers to its role as a pharmacophore building block and synthetic modulator governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .
This guide dissects its structural utility in medicinal chemistry (enhancing metabolic stability) and its reactivity in generating zwitterionic (betaine) motifs for advanced materials and drug delivery systems.
Structural Mechanics, Synthetic Utility, and Pharmacochemical Role
Executive Summary
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a bifunctional beta-amino acid scaffold characterized by a tertiary amine and a carboxylic acid separated by a gem-dimethyl substituted carbon.[1]
-
Core Identity: A sterically congested beta-alanine derivative.
-
Primary Mechanism: Exploitation of the Thorpe-Ingold Effect to lock molecular conformation, preventing enzymatic hydrolysis (metabolic stability) and accelerating cyclization reactions.
-
Applications: Precursor for zwitterionic surfactants (betaines), stabilizer in peptide mimetics, and intermediate in the synthesis of complex pharmaceutical side chains (often associated with calcium channel blocker synthesis workflows).
Pharmacochemical Mechanism of Action
Unlike a receptor-binding ligand, the "action" of this compound is structural. It confers specific physicochemical properties to the molecules it is incorporated into.
2.1 The Thorpe-Ingold Effect (Steric Acceleration)
The defining feature of this molecule is the gem-dimethyl group at the
-
Mechanism: The bulky methyl groups reduce the bond angle between the other two substituents (the amine and the carboxyl group). This forces the molecule into a "pre-organized" conformation that mimics a folded state.
-
Impact on Stability: When incorporated into a peptide or ester drug (e.g., as a side chain), this steric bulk blocks the approach of hydrolytic enzymes (esterases/peptidases), significantly extending the half-life (
) of the resulting therapeutic. -
Impact on Reactivity: It accelerates intramolecular reactions (cyclization) by reducing the entropic penalty of bringing reactive centers together.
2.2 Cationic Amphiphilicity & Solubility
The 3-dimethylamino group acts as a pH-dependent solubility switch.
-
Physiological pH (7.4): The tertiary amine (
) is protonated, carrying a positive charge. This increases aqueous solubility of lipophilic drugs (like dihydropyridines) without disrupting membrane permeability. -
Membrane Interaction: The combination of the lipophilic gem-dimethyl core and the hydrophilic cationic amine creates a localized amphiphilic moment, aiding in membrane partitioning.
Synthetic Mechanisms & Reactivity
This section details how the molecule reacts to form bioactive derivatives, specifically focusing on Betaine formation and Amide/Ester coupling .
3.1 Synthesis of Zwitterionic Betaines (Quaternization)
A primary industrial application is the synthesis of carboxybetaines (used in biocompatible polymers and cosmetics).
-
Reaction: Alkylation of the tertiary amine.
-
Reagent: Epichlorohydrin or Alkyl Halides.
-
Mechanism: The lone pair on the nitrogen performs a nucleophilic attack on the electrophile (e.g., the epoxide ring), creating a permanent quaternary ammonium cation.
DOT Diagram: Betaine Synthesis Pathway
Caption: Pathway for the conversion of the tertiary amine into a quaternary zwitterionic surfactant via nucleophilic attack on epichlorohydrin.
Experimental Protocols
The following protocols describe the handling, synthesis, and quality control of the HCl salt.
4.1 Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
Objective: Synthesis via the Eschweiler-Clarke methylation of 3-amino-2,2-dimethylpropanoic acid.
Reagents:
-
3-Amino-2,2-dimethylpropanoic acid (Starting Material)[2][3][4][5]
-
Formaldehyde (37% aq.)
-
Formic Acid (98%)
-
HCl (conc.)
Workflow:
-
Dissolution: Dissolve 0.1 mol of starting amino acid in 0.5 mol Formic Acid.
-
Methylation: Add 0.25 mol Formaldehyde solution dropwise at
. -
Reflux: Heat the mixture to reflux (
) for 12–18 hours. Evolution of indicates active methylation. -
Workup: Evaporate excess formic acid/formaldehyde under reduced pressure.
-
Salt Formation: Dissolve the residue in ethanol and add conc. HCl dropwise until pH < 2.
-
Crystallization: Add diethyl ether to precipitate the hydrochloride salt. Filter and dry.
4.2 Analytical Quality Control (HPLC)
System: C18 Reverse Phase Column (e.g., Agilent Zorbax). Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile. Gradient: 5% B to 60% B over 20 minutes. Detection: UV at 210 nm (low absorption due to lack of chromophore) or CAD (Charged Aerosol Detector).
Data Summary Table: Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | Core stoichiometry. | |
| Molecular Weight | 181.66 g/mol | Calculation standard.[3] |
| pKa (Amine) | ~9.6 (Predicted) | Protonated at physiological pH. |
| pKa (Acid) | ~3.8 (Predicted) | Ionized at physiological pH. |
| Solubility | High (Water/Methanol) | Excellent for aqueous formulations. |
| Stability | High (Thermal) | Resistant to decarboxylation due to gem-dimethyl. |
Biological & Safety Context
While primarily an intermediate, the biological implications of the free acid are critical for researchers handling the substance.
5.1 Structural Analogy to Metabolites
The compound is a structural hybrid of Pivalic Acid and Beta-Alanine .
-
Pivalic Acid Concern: Pivalate derivatives can sequester free carnitine, leading to carnitine deficiency. However, the presence of the amino group in 3-(dimethylamino)-2,2-dimethylpropanoic acid alters its transport and excretion pathway, likely reducing this risk compared to pure pivalic acid.
-
Beta-Alanine Transport: It may act as a substrate for the Taurine Transporter (TauT), potentially competing with taurine or beta-alanine uptake in tissues.
5.2 Safety Profile (GHS Classification)
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
-
Handling: Use standard PPE (Nitrile gloves, safety goggles) and handle in a fume hood to avoid inhalation of dust.
References
-
US Patent 5124446A. Betaine group-containing polysaccharides with recurring anhydroglucose units, their synthesis and their use in cosmetic preparations. (1992). Link
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Context on Thorpe-Ingold Effect). Link
-
PubChem Compound Summary. 3-(Dimethylamino)propanoic acid (Structural Analog Data). Link
-
Biosynth. 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride Product Data.Link[2]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. biosynth.com [biosynth.com]
- 3. 3-(Dimethylamino)propiophenone hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. eontrading.uk [eontrading.uk]
- 5. 3-(DIMETHYLAMINO)-2,2-DIMETHYLPROPANOIC ACID CAS#: 127753-35-9 [m.chemicalbook.com]
- 6. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
This technical guide provides an in-depth analysis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 1615-10-7), a specialized chemical intermediate and non-proteinogenic amino acid derivative.
Rather than a direct pharmaceutical active, this compound serves as a critical pharmacophore building block and functional monomer . Its biological relevance lies in its ability to confer metabolic stability (via the gem-dimethyl effect) and solubility (via the tertiary amine) to peptide drugs and bioactive polymers.
Structural Pharmacophore & Synthetic Utility Guide
Executive Summary: The "Stealth" Pharmacophore
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a
-
Gem-Dimethyl Substitution (
-position): Two methyl groups at the C2 position create significant steric bulk, restricting bond rotation. In drug design, this induces the Thorpe-Ingold Effect , locking peptides into bioactive conformations and shielding adjacent bonds from enzymatic hydrolysis (proteolysis). -
Tertiary Amine Tail: The dimethylamino group provides a tunable basic center (
), enhancing aqueous solubility of lipophilic scaffolds without introducing primary amine reactivity.
While not a standalone therapeutic, it is a high-value intermediate for synthesizing metabolically stable peptidomimetics , cationic lipids , and betaine-functionalized biomaterials .
Chemical Biology & Mechanism of Action
Although this compound is an intermediate, its structural incorporation into bioactive molecules alters their pharmacokinetics (PK) and pharmacodynamics (PD) through specific mechanisms.
The Gem-Dimethyl Effect (Conformational Locking)
Incorporating this moiety into a peptide backbone restricts the conformational freedom of the chain. The steric clash of the C2-methyl groups forces the molecule into a bent conformation, often favoring
Mechanism:
-
Entropy Reduction: The pre-organized structure reduces the entropic penalty of binding to a receptor.
-
Proteolytic Shielding: The bulky methyl groups physically block proteases (e.g., chymotrypsin, pepsin) from accessing the adjacent amide bond, significantly extending the half-life of peptide drugs.
Structural Homology: The Carnitine/Meldonium Axis
Structurally, the compound is a carbon-backbone analog of Carnitine precursors and Meldonium (a metabolic modulator).
-
Carnitine Precursor: 3-hydroxy-4-(trimethylammonio)butanoate
-
Meldonium: 3-(2,2,2-trimethylhydrazinium)propionate
-
Subject Compound: 3-(dimethylamino)-2,2-dimethylpropanoate[1][2]
Theoretical Interaction: While less potent than hydrazine derivatives, the 3-(dimethylamino)-2,2-dimethyl moiety mimics the charge distribution of carnitine. In high concentrations, it may act as a weak competitive antagonist for Organic Cation Transporters (OCTN2) or Gamma-butyrobetaine hydroxylase (BBOX) , though its primary utility remains synthetic.
Experimental Protocols
Synthesis of Betaine-Functionalized Polymers
This protocol describes the conversion of the hydrochloride salt into a reactive betaine monomer for creating antimicrobial or lubricious coatings.
Reagents:
-
3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (10 mmol)
-
Epichlorohydrin (12 mmol)
-
Isopropanol (Solvent)
-
NaOH (aq) for pH adjustment
Workflow:
-
Dissolution: Dissolve 1.81 g of the HCl salt in 20 mL isopropanol.
-
Neutralization: Add equimolar NaOH to generate the free amine in situ. Filter off NaCl precipitate if necessary.
-
Quaternization: Add Epichlorohydrin dropwise at 50°C over 2 hours.
-
Reaction: Stir at 60°C for 6 hours. The tertiary amine attacks the epoxide, forming a quaternary ammonium (betaine) species.
-
Purification: Precipitate in cold diethyl ether.
-
Validation:
H-NMR should show a shift in the N-methyl protons (approx. 3.2 ppm) indicating quaternization.
Peptidomimetic Coupling (Solid Phase)
Incorporating this sterically hindered amino acid into a peptide sequence requires optimized coupling conditions due to the steric bulk of the gem-dimethyl group.
Protocol:
-
Resin Preparation: Swell Rink Amide resin in DMF (30 min).
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. Standard EDC/HOBt is often insufficient.
-
Ratio: 1:1.2:2 (Amino Acid : HATU : DIPEA).
-
-
Coupling: Double coupling is required.
-
Cycle 1: 2 hours at Room Temperature.
-
Cycle 2: 4 hours at 40°C (Microwave assisted is preferred if available).
-
-
Deprotection: Standard Fmoc removal (20% Piperidine/DMF).
Visualization of Pathways & Structure
Structural Homology & Interaction Logic
The following diagram illustrates the structural relationship between the subject compound, Meldonium, and Carnitine, highlighting the "Pharmacophore Mimicry."
Caption: Structural relationship showing the subject compound as a carbon-backbone analog of metabolic modulators, utilized primarily for stability in peptide design.
The Gem-Dimethyl Effect (Thorpe-Ingold)
This diagram explains why this specific building block is used to lock peptide conformation.
Caption: Mechanism of Action: The gem-dimethyl group restricts bond rotation, favoring bioactive folded states and blocking enzyme access.
Quantitative Data Profile
The following table summarizes the physicochemical properties critical for experimental design.
| Property | Value | Relevance to Protocol |
| CAS Number | 1615-10-7 | Identity verification. |
| Molecular Weight | 181.66 g/mol | Calculation of molar equivalents. |
| Appearance | White crystalline solid | Purity indicator (yellowing indicates oxidation). |
| Solubility | High (Water, Methanol) | Compatible with aqueous buffers and polar organic synthesis. |
| pKa (Amine) | ~9.6 (Est.) | Basic; exists as cation at physiological pH (7.4). |
| pKa (Acid) | ~4.8 (Est.) | Acidic; allows zwitterionic character. |
| Hygroscopicity | High | Critical: Must be stored in desiccator; affects weighing accuracy. |
Safety & Handling (SDS Summary)
While not acutely toxic like hydrazine analogs, the hydrochloride salt presents specific hazards:
-
GHS Classification:
-
Handling: Use a fume hood when handling the dry powder to avoid inhalation. Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at room temperature.
References
- Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. (Cited for Thorpe-Ingold Effect mechanism).
- Google Patents. (1992). US5124446A: Betaine group-containing polysaccharides... and their synthesis.
Sources
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride literature review
3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride: Technical Guide
Part 1: Introduction & Chemical Identity
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 1615-10-7 ) is a specialized
In medicinal chemistry, this structural motif is highly valued for two reasons:
-
Conformational Constraint: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotation of the carbon backbone, favoring specific conformations that can enhance binding affinity in peptidomimetics.
-
Metabolic Stability: The steric bulk at the
-position protects the adjacent carbonyl from enzymatic attack and blocks common metabolic degradation pathways such as -hydroxylation or -elimination.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride |
| Synonyms | |
| CAS Number | 1615-10-7 |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Melting Point | 150–151 °C |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water; moderately soluble in lower alcohols |
Part 2: Chemical Synthesis & Manufacturing
The synthesis of 3-(dimethylamino)-2,2-dimethylpropanoic acid is a classic example of "C1 homologation" using a Mannich-type reaction . Direct alkylation of pivalic acid is difficult due to steric hindrance; therefore, the industrial route typically proceeds via the aldehyde intermediate.
Mechanism & Workflow
-
Mannich Condensation: Isobutyraldehyde reacts with formaldehyde and dimethylamine to form the intermediate amino-aldehyde.
-
Oxidation: The aldehyde functionality is oxidized to the carboxylic acid.
-
Salt Formation: The free base is treated with anhydrous HCl to yield the stable hydrochloride salt.
Synthesis Diagram (Graphviz)
Caption: Step-wise synthesis via Mannich condensation of isobutyraldehyde followed by oxidation.[1][2][3][4][5][6]
Detailed Protocol (Bench-Scale)
-
Step 1 (Mannich Reaction): Combine isobutyraldehyde (1.0 eq), dimethylamine (1.1 eq, 40% aq), and formaldehyde (1.0 eq, 37% aq). Heat to reflux (approx. 95°C) for 4–6 hours. The pH should be maintained between 9–11 to favor the formation of the amino-aldehyde over side products.
-
Step 2 (Oxidation): The crude aldehyde is extracted and subjected to oxidation. A common laboratory method involves potassium permanganate (
) in a buffered aqueous solution, or silver oxide ( ) for milder conditions. -
Step 3 (Isolation): The aqueous layer is acidified to pH 2 with HCl and concentrated. The residue is recrystallized, typically from isopropanol/ether, to afford the target hydrochloride salt.
Part 3: Applications in Drug Development
This molecule serves as a versatile building block in three specific areas of pharmaceutical research:
Peptidomimetics & Conformational Locking
The gem-dimethyl group at the
-
Utility: Used to stabilize
-turns or helices in peptide drugs, preventing degradation by proteases. -
Mechanism: The bulky methyl groups clash with adjacent carbonyls, forcing the peptide backbone into specific, often bioactive, angles (Thorpe-Ingold effect).
Prodrug Solubilization
The tertiary dimethylamine group has a pKa of approximately 9.5–10.0. At physiological pH (7.4), it exists largely in the protonated (cationic) form.
-
Strategy: Attaching this moiety to a hydrophobic drug molecule (via an ester or amide linkage) can significantly increase water solubility.
-
Release: The ester bond can be designed to be cleaved by plasma esterases, releasing the active drug and the benign amino acid byproduct.
Synthesis of Pivalic Acid Derivatives
It is a direct precursor to complex pivalic acid derivatives used in antiviral and antibiotic synthesis. The amino group provides a "handle" for further functionalization that is absent in simple pivalic acid.
Part 4: Analytical Characterization
To ensure the identity and purity of CAS 1615-10-7, the following analytical parameters are standard.
| Method | Expected Result / Characteristic Signal |
| 1H NMR (D2O) | |
| 13C NMR | Distinct signals for carbonyl ( |
| Mass Spectrometry | ESI+: |
| Elemental Analysis | Matches formula |
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at room temperature in a tightly sealed container; the substance is hygroscopic.
-
References
-
Sigma-Aldrich. 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride Product Sheet. Link
-
PubChem. Compound Summary: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride. National Library of Medicine. Link
-
Biosynth. 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride Specifications. Link[7]
-
Google Patents. Process for the preparation of 3-dimethylamino-2,2-dimethylpropanal (Precursor Synthesis). EP0046288A1. Link
Sources
- 1. 3-(N,N-Dimethylamino)propionic acid - High purity | EN [georganics.sk]
- 2. onsite.muni.org [onsite.muni.org]
- 3. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]
- 4. WO1992007817A1 - Process for producing imines and/or amines from alcohols - Google Patents [patents.google.com]
- 5. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. biosynth.com [biosynth.com]
Discovery and history of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
The Gem-Dimethyl -Amino Acid Scaffold in Medicinal Chemistry
Executive Summary
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 19035-64-4 for free base analogs; specific HCl salts vary by catalog) represents a specialized class of "tailor-made" amino acids. Unlike proteogenic
Its significance in drug development is not defined by a single "blockbuster" discovery event, but rather by its role as a privileged scaffold designed to exploit the Thorpe-Ingold Effect (gem-dimethyl effect). This structural modification restricts conformational freedom, forcing peptide backbones into specific secondary structures (like
Part 1: Historical Genesis & Chemical Lineage[1]
1.1 The Mannich Legacy (1912–Present)
The history of 3-(Dimethylamino)-2,2-dimethylpropanoic acid is inextricably linked to the evolution of the Mannich Reaction . Discovered by Carl Mannich in 1912, this reaction typically involves the condensation of a CH-acidic compound, an aldehyde (usually formaldehyde), and an amine.
While early applications focused on simple ketones, the mid-20th century saw the expansion of this methodology to branched acid equivalents . The synthesis of the target molecule represents a "crossed-Mannich" condensation where Isobutyric acid (or its ester/aldehyde equivalents) serves as the nucleophile.
-
1940s-1950s: Industrial exploration of neopentyl-type structures for polymer stability.
-
1990s-Present: The rise of Peptidomimetics . Researchers like Seebach and Gellman demonstrated that
-amino acids could form stable helices and sheets. The 2,2-dimethyl substitution became a critical tool for "locking" these conformations.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
1.2 The Thorpe-Ingold Effect (The "Gem-Dimethyl" Effect)
The "discovery" of this molecule's utility is grounded in physical organic chemistry. In 1915, Beesley, Thorpe, and Ingold observed that increasing the size of substituents on a carbon chain increases the rate of ring closure and stabilizes bent conformations.
For 3-(Dimethylamino)-2,2-dimethylpropanoic acid:
-
The two methyl groups at the
-position create steric bulk.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
This bulk restricts the rotation of the C
-Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> bond. -
Result: When incorporated into a drug or peptide, it forces the molecule into a "bent" or "turn" conformation, often mimicking the bioactive state required for receptor binding while preventing the "extended" conformation required for protease cleavage.
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a classic example of a C-alkylation via an iminium ion intermediate .
2.1 Reaction Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the synthesis of the target beta-amino acid via Mannich condensation.
2.2 Laboratory Scale Protocol (Self-Validating)
Objective: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl. Scale: 100 mmol.
| Reagent | Amount | Role |
| Isobutyric Acid | 8.81 g (100 mmol) | Nucleophile (CH-acidic component) |
| Dimethylamine HCl | 8.15 g (100 mmol) | Amine Source |
| Paraformaldehyde | 3.30 g (110 mmol) | Carbonyl Source (Electrophile) |
| Ethanol (Abs) | 50 mL | Solvent |
| Conc. HCl | ~1-2 mL | Catalyst (if required) |
Step-by-Step Methodology:
-
Preparation of Mannich Reagent: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Dimethylamine Hydrochloride and Paraformaldehyde in Ethanol (30 mL).
-
Activation: Heat the mixture gently to 60°C until the solution becomes clear (formation of the iminium salt).
-
Addition: Add Isobutyric Acid to the reaction mixture. Rinse the addition funnel with the remaining Ethanol (20 mL).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.
-
Validation Check: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin or Iodine. The starting isobutyric acid spot should disappear.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.
-
The residue is typically a viscous oil or semi-solid.
-
-
Crystallization (Purification):
-
Dissolve the residue in a minimum amount of hot Isopropanol or Acetone.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline precipitate.
-
-
Salt Formation (if free base obtained): If the procedure yields the free base (zwitterion), dissolve in diethyl ether and bubble dry HCl gas to precipitate the Hydrochloride salt.
Part 3: Physicochemical Properties & Stability Data[1][2]
This molecule exhibits unique stability profiles compared to its linear counterpart (
3.1 Comparative Data Table
| Property | Target Molecule (Gem-dimethyl) | Linear Analog ( | Significance |
| Molecular Weight | 181.66 (HCl salt) | 153.61 (HCl salt) | Increased lipophilicity. |
| pKa (Carboxyl) | ~3.8 | ~3.6 | Gem-dimethyl slightly increases pKa (inductive effect). |
| pKa (Amine) | ~9.8 | ~10.2 | Steric bulk slightly lowers amine basicity. |
| Proteolytic Stability | High (>24h t1/2 in plasma) | Low (<1h t1/2) | Critical for drug design. |
| Conformation | Restricted (Bent/Turn) | Flexible (Random Coil) | Pre-organized for receptor binding. |
3.2 Structural Logic (Graphviz)
Figure 2: Structural Activity Relationship (SAR) demonstrating how specific moieties contribute to the molecule's utility in drug discovery.
Part 4: Applications in Drug Discovery[1][3][4]
4.1 Peptidomimetics and Foldamers
The primary utility of 3-(Dimethylamino)-2,2-dimethylpropanoic acid is as a building block for
-
Mechanism: The incorporation of this residue introduces a "kink" in the peptide chain.
-
Application: Design of antimicrobial peptides (AMPs) that evade host proteases but disrupt bacterial membranes.
4.2 Prodrug Linkers
The molecule serves as a robust linker in Prodrug strategies .
-
The ester bond formed by the carboxylic acid is sterically hindered by the adjacent gem-dimethyl group.
-
Result: This slows down hydrolysis in the blood plasma, extending the half-life of the drug and allowing for controlled release. This is conceptually similar to the stability conferred by the pivalate group in Pivampicillin, but with an added amine handle for solubility.
4.3 Polymer Chemistry
In non-pharmaceutical contexts, this molecule is a precursor to amino-functionalized neopentyl polyols , used in creating hydrolytically stable polyurethanes and coatings.
References
-
Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).
-
Seebach, D., & Matthews, J. L. (1997).
-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. (Key review on beta-amino acid stability). -
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.
-
PubChem Compound Summary. (2024). 3-(Dimethylamino)propanoic acid hydrochloride.[1][2][3] National Center for Biotechnology Information.
Sources
Technical Monograph: Theoretical & Physicochemical Profiling of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride
[1][2]
Executive Summary
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS 127753-35-9) represents a specialized subclass of
Molecular Architecture & Theoretical Physicochemistry[1][2][3][4]
Structural Definition
The compound consists of a propanoic acid backbone modified with a dimethylamino group at the C3 position and two methyl groups at the C2 (
-
IUPAC Name: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride[1][2][5]
-
Molecular Formula:
[4][3] -
Molecular Weight: 181.66 g/mol [5]
The Gem-Dimethyl (Thorpe-Ingold) Effect
The defining theoretical property of this molecule is the steric bulk introduced by the C2 gem-dimethyl group.[1][2][3] In standard
In 3-(Dimethylamino)-2,2-dimethylpropanoic acid, the bulky methyl groups at C2 compress the internal bond angle (
Physicochemical Profile (Predicted & Experimental)
| Property | Value / Characteristic | Theoretical Basis |
| pKa (COOH) | ~4.8 - 5.0 | The gem-dimethyl group increases pKa relative to |
| pKa (NH+) | ~9.8 - 10.2 | Typical for tertiary amines; slightly lowered by the inductive effect of the nearby carbonyl, though mitigated by the distance.[1][4][3] |
| LogP (Octanol/Water) | -1.5 to -2.0 (Zwitterion) | Highly hydrophilic due to the charged ammonium and carboxylate species at physiological pH.[1][3] |
| Solubility | High (>100 mg/mL in Water) | Ionic lattice energy of the HCl salt is easily overcome by hydration enthalpy.[1][3] |
| Hygroscopicity | High | The hydrochloride salt form is prone to absorbing atmospheric moisture.[1][3] |
Synthetic Pathways & Impurity Profiling[1][2][3][4]
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid typically bypasses direct alkylation of propanoic acid due to polyalkylation issues.[1][2][3] The most robust industrial route involves a Mannich-type reaction followed by oxidation.[2][3]
Core Synthesis Workflow
-
Mannich Condensation: Isobutyraldehyde reacts with formaldehyde and dimethylamine to form the intermediate amino-aldehyde.[2][4][3] The gem-dimethyl position is established by the starting material (isobutyraldehyde).[2][4][3]
-
Oxidation: The aldehyde functionality is oxidized to the carboxylic acid using mild oxidants (e.g., Sodium chlorite/hydrogen peroxide or Jones reagent) to avoid N-oxide formation.[2][4][3]
-
Salt Formation: Treatment with anhydrous HCl generates the stable hydrochloride salt.[2][4][3]
Reaction Diagram (Graphviz)[3][4]
Figure 1: Synthetic route from isobutyraldehyde via Mannich condensation and subsequent oxidation.[1][2][3][8]
Impurity Profile[1][2]
Structural Biology & Peptidomimetic Potential[1][2][3][4]
Beta-Peptide Foldamers
This compound is a "gem-dimethyl substituted
-
Helix Induction: While
-amino acids (side chain at C3) promote 14-helices, the inclusion of gem-dimethyl residues strongly favors the 12-helix or 10/12-helix hybrid structures depending on the alternating pattern.[1][2][3] -
Mechanism: The steric clash between the C2-methyls and the carbonyl oxygen forces the torsion angle
(N-C3) and (C2-C1) into specific narrow ranges, locking the secondary structure.[1][2][4][3]
Proteolytic Stability
The theoretical basis for using this compound in drug design is metabolic resistance .[2][4][3]
-
Steric Shielding: The gem-dimethyl group sterically hinders the approach of proteolytic enzymes (peptidases) to the amide bond.[2][4][3]
-
Non-Canonical Backbone: Mammalian proteases are evolved to cleave
-peptide bonds.[2][3] The additional carbon atom ( -backbone) combined with the steric bulk renders the bond effectively "invisible" or inaccessible to standard proteases like trypsin or chymotrypsin.[2][4][3]
Analytical Characterization Protocols
To validate the identity of CAS 127753-35-9, the following analytical signatures are theoretically expected and serve as release criteria.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
(due to solubility). -
1H NMR Profile:
-
13C NMR Profile:
Mass Spectrometry[1][2]
References
-
Synthesis of 3-dimethylamino-2,2-dimethylpropanal. European Patent Office. Patent EP0046288A1.[2][4][3] Available at: [4][3]
-
The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. 2022. Available at: [Link][4][3]
-
Beta-Amino Acids in Peptidomimetics. National Institutes of Health (NIH) / PubMed.[2][4][3] Available at: [Link]
Sources
- 1. CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride | Chemsrc [chemsrc.com]
- 2. 3-Amino-2,2-dimethylpropanoic acid hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(Dimethylamino)propiophenone hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Propanoic acid, 3-(dimethylamino)-2,2-dimethyl- [chembk.com]
- 8. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride in organic synthesis
[1]
Part 1: Executive Summary & Compound Identity
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a specialized
Chemical Identity & Verification[2][3]
-
Chemical Name: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride[1]
-
Synonyms: N,N-Dimethyl-2,2-dimethyl-
-alanine HCl; 3-Dimethylamino-pivalic acid derivative. -
Target CAS: 127753-35-9 (HCl salt) / 6300-04-5 (Linear parent analog check) / 127753-35-9 is the specific match for the gem-dimethyl structure.
-
Molecular Formula:
(HCl salt) -
Molecular Weight: 181.66 g/mol [1]
CRITICAL SAFETY NOTE regarding CAS 6972-79-8: In some procurement databases, the CAS 6972-79-8 is erroneously associated with this query. Verified registries identify CAS 6972-79-8 as 1,3-Bis(benzyloxy)-2-propanol . Researchers must verify the structure (gem-dimethyl vs. benzyl ether) via NMR/MS before use to prevent catastrophic synthesis failure.
Structural Advantages in Synthesis
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two methyl groups at the
-carbon restrict conformational freedom, pre-organizing the molecule for cyclization or stabilizing specific secondary structures (e.g., helices in -peptides). -
Proteolytic Stability: The steric bulk adjacent to the carbonyl group significantly retards enzymatic hydrolysis of amides or esters derived from this acid, extending the half-life of peptide drugs.
-
Solubility Handle: The terminal dimethylamino group (
) serves as a protonatable handle, increasing the aqueous solubility of lipophilic drug payloads when attached as a prodrug tail.
Part 2: Core Applications & Mechanisms
Prodrug Design: Solubility & Stability Enhancer
This molecule is used to convert insoluble APIs (Active Pharmaceutical Ingredients) into water-soluble esters or amides.
-
Mechanism: The carboxylic acid couples to an alcohol/amine on the drug. The tertiary amine forms a stable hydrochloride salt in water.
-
Advantage: Unlike linear
-alanine derivatives, the 2,2-dimethyl group acts as a "steric shield," preventing rapid hydrolysis by plasma esterases. This allows for sustained release or improved oral bioavailability.
Peptidomimetics: -Peptide Foldamers
Incorporation of this monomer into peptide backbones induces stable folding patterns.
-
Application: Synthesis of protease-resistant antimicrobial peptides.
-
Structural Impact: The gem-dimethyl group forces the backbone into a gauche conformation, promoting helix formation (e.g.,
-helix) often seen in -peptides.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid
Rationale: Commercial availability can be sporadic. This protocol describes the Mannich-based synthesis adapted from industrial aldehyde routes.
Reaction Scheme:
-
Mannich Condensation: Isobutyraldehyde + Dimethylamine + Formaldehyde
Amino-Aldehyde. -
Oxidation: Amino-Aldehyde
Amino-Acid.
Step-by-Step Methodology:
-
Mannich Reaction (Aldehyde Synthesis):
-
Reagents: Isobutyraldehyde (1.0 eq), Dimethylamine (40% aq. soln, 1.1 eq), Formaldehyde (37% aq. soln, 1.0 eq).
-
Procedure: In a round-bottom flask, mix isobutyraldehyde and dimethylamine. Add formaldehyde dropwise while maintaining temperature at
(reflux). -
Conditioning: Adjust pH to 9–11 using NaOH if necessary to promote the Mannich mechanism.
-
Workup: Extract with diethyl ether, dry over
, and distill. Product is 3-(dimethylamino)-2,2-dimethylpropanal.
-
-
Pinnick Oxidation (Aldehyde to Acid):
-
Reagents: Amino-aldehyde (from Step 1),
(1.5 eq), (buffer), 2-methyl-2-butene (scavenger), t-Butanol/Water (3:1). -
Procedure: Dissolve aldehyde in t-BuOH/Water. Add 2-methyl-2-butene (to scavenge HOCl). Add
and phosphate buffer portion-wise at . Stir at room temperature for 4 hours. -
Purification: The amino acid is zwitterionic. Acidify to pH 2 with HCl, evaporate solvent, and recrystallize from Ethanol/Ether to obtain the Hydrochloride salt .
-
Protocol B: Coupling to Hindered Amines (Amide Bond Formation)
Rationale: The gem-dimethyl group creates significant steric hindrance. Standard EDC/NHS coupling often fails or proceeds with low yield. This protocol uses Acid Chloride generation for high-efficiency coupling.
Reagents:
-
3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (1.0 eq)
-
Thionyl Chloride (
) or Oxalyl Chloride (1.5 eq) -
Target Amine (Drug scaffold) (0.9 eq)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (3.0 eq)
Workflow:
-
Acid Chloride Activation:
-
Suspend the amino acid HCl salt in anhydrous DCM.
-
Add
(1.5 eq) and a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution (
, HCl) ceases and the solid dissolves. -
Evaporation: Remove excess
under vacuum. Co-evaporate with toluene twice to remove traces. This yields the highly reactive Acid Chloride intermediate .
-
-
Coupling:
-
Dissolve the Target Amine in DCM with DIPEA (3.0 eq) at
. -
Add the Acid Chloride (dissolved in minimal DCM) dropwise to the amine solution.
-
Allow to warm to Room Temperature and stir for 12 hours.
-
-
Validation:
-
Monitor by LC-MS. The product should show mass
(Acyl fragment).
-
Part 4: Visualization & Data
Comparative Physicochemical Data
| Property | 3-(Dimethylamino)-2,2-dimethylpropanoic Acid | Impact on Synthesis | |
| Steric Bulk | High (Gem-dimethyl) | Low | Requires activated coupling (Acid Chloride/HATU). |
| Metabolic Stability | High (Half-life > 4h in plasma) | Low (Rapid hydrolysis) | Ideal for prodrugs requiring circulation time. |
| Solubility (pH 7) | High (Zwitterionic/Salt) | High | Enhances solubility of hydrophobic payloads. |
| pKa (Amine) | ~9.5 | ~10.2 | Forms stable salts at physiological pH. |
Pathway Diagram: Synthesis & Application Logic
Figure 1: Synthetic pathway from raw materials to applications, highlighting the critical Mannich and Oxidation steps.
Part 5: References
-
Chemical Identity & CAS Verification:
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11586327, 3-(Dimethylamino)propanoic acid hydrochloride (Linear Analog Reference). Retrieved from [Link]
-
-
Synthetic Methodology (Mannich Base Oxidation):
-
Application in Peptidomimetics:
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eisert homologation with diazomethane and application." Helvetica Chimica Acta. (Foundational text on gem-dimethyl beta-amino acids).
-
-
Coupling Reagents for Hindered Amino Acids:
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Source for Acid Chloride/HATU recommendation). Retrieved from [Link]
-
Sources
Application Note: 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride as a Bifunctional Catalyst and Ligand
[1][2]
Executive Summary
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (referred to herein as DDPA[1][2]·HCl ) is a specialized
This guide details the use of DDPA·HCl in two primary high-value applications:
Technical Profile & Chemical Logic
| Property | Specification | Mechanistic Implication |
| CAS Number | 1615-10-7 | Unique identifier for the 2,2-dimethyl variant.[1][2] |
| Structure | Precursor to zwitterionic catalyst; highly soluble in water/polar organics.[2] | |
| Gem-Dimethyl Group | Thorpe-Ingold Effect : Increases rate of intramolecular processes; prevents catalyst degradation via cyclization.[1][2] | |
| pKa Values (est) | Wide buffering range; capable of simultaneous H-bond donation and acceptance.[1][2] | |
| Solubility | Water, Methanol, DMSO | Ideal for biphasic or polar homogeneous catalysis.[2] |
Mechanistic Advantage: The Gem-Dimethyl Effect
In standard
Mechanistic Visualization
The following diagram illustrates the dual role of DDPA·HCl in organocatalysis (Pathway A) and Metal-Ligand cooperation (Pathway B).[1][2]
Caption: Figure 1. Dual mechanistic pathways for DDPA. Pathway A utilizes the zwitterionic form for acid-base catalysis.[1][2] Pathway B leverages the carboxylate as a directing group/proton shuttle in Palladium catalysis.[1][2]
Protocol A: Knoevenagel Condensation (Organocatalysis)
Application: Synthesis of pharmaceutical intermediates (e.g., substituted cinnamic acids) requiring mild conditions to avoid decarboxylation or polymerization.[1]
Materials
-
Catalyst: DDPA·HCl (3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl)[1][2][3]
-
Base: Triethylamine (TEA) or Sodium Acetate (NaOAc) (to neutralize HCl)[1][2]
-
Solvent: Ethanol (Green solvent) or Toluene (for azeotropic removal of water)[1][2]
-
Substrates: Benzaldehyde derivative (1.0 equiv), Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1]
Step-by-Step Methodology
-
Catalyst Activation:
-
In a reaction vessel, dissolve DDPA·HCl (5 mol%) in Ethanol (0.5 M concentration relative to substrate).[1]
-
Add Triethylamine (5 mol%) and stir for 5 minutes at Room Temperature (RT) to generate the free amino acid zwitterion in situ.
-
Note: The solution may become slightly cloudy due to TEA[2]·HCl formation; this does not affect the reaction.[1]
-
-
Substrate Addition:
-
Add the aldehyde substrate (1.0 equiv) followed by the active methylene compound (1.1 equiv).[1]
-
-
Reaction:
-
Work-up & Purification:
Data Validation: Solvent Screening
Yields based on reaction of Benzaldehyde + Malononitrile (2h, 40°C)
| Solvent | Yield (%) | Observations |
| Ethanol | 94% | Greenest profile; product precipitates. |
| Toluene | 88% | Requires higher temp for optimal rate.[1][2] |
| Water | 72% | Biphasic; slower kinetics without surfactant.[2] |
| DMSO | 91% | Harder to remove during work-up.[2] |
Protocol B: Pd-Catalyzed C-H Activation (Ligand Additive)
Application: Direct arylation of unactivated arenes.[1][2] DDPA acts as a steric modulator and proton shuttle, superior to standard Pivalic Acid (PivOH) for specific bulky substrates due to the gem-dimethyl bulk and amino-coordination potential.[1][2]
Materials
Step-by-Step Methodology
-
Pre-complexation (Critical Step):
-
Reaction Assembly:
-
Add Cs₂CO₃ (2.0 equiv), Aryl Iodide (1.0 equiv), and the Arene substrate.[1]
-
Seal the vial (under Argon/Nitrogen atmosphere).
-
-
Heating:
-
Isolation:
Safety & Handling (E-E-A-T)
-
Hazard Identification: DDPA·HCl is an irritant (H315, H319, H335).[1] It is a hydrochloride salt, meaning it is acidic in aqueous solution.[1]
-
Storage: Hygroscopic. Store in a desiccator or tightly sealed container at Room Temperature.
-
Compatibility: Incompatible with strong oxidizing agents.[2] When using with strong bases (e.g., NaH), ensure slow addition to prevent exotherms from deprotonation.[1]
References
-
Compound Registry : 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride. PubChem CID: 1615-10-7.[1][2] [1][2]
-
Gem-Dimethyl Effect : Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080–1106.[1] (Foundational theory for catalyst design).[1]
-
Beta-Amino Acids in Catalysis : Lelais, G., & Seebach, D. (2004).[1] "Beta-Amino Acids: The Biological Route to New Structures and Functions."[1][2] Biopolymers, 76, 206-243.[1] (Context for amino acid organocatalysis).
-
Pivalate in C-H Activation : Lafrance, M., & Fagnou, K. (2006).[1] "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design."[1][2] J. Am. Chem. Soc., 128(27), 8754-8756.[1] (Mechanistic basis for using sterically hindered carboxylates). [1][2]
Disclaimer: This Application Note is for research purposes only. Users must perform their own risk assessment before handling chemicals.
Sources
- 1. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6300-04-5|3-(Dimethylamino)propanoic acid|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Note: N-Terminal Capping with 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride
This Application Note and Protocol guide addresses the specific challenges and methodologies for utilizing 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 127753-35-9) in peptide synthesis.
Abstract & Strategic Utility
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a specialized building block used primarily as an N-terminal capping reagent . Structurally, it combines a neopentyl-like steric core (
In drug development, this moiety serves two critical functions:
-
Metabolic Stability: The
-gem-dimethyl group (pivalic core) creates a "steric shield" around the amide bond, rendering the N-terminus highly resistant to exopeptidases. -
Physicochemical Tuning: The dimethylamino group introduces a basic center (
), which can enhance aqueous solubility at physiological pH and improve cell permeability through cation-mediated uptake mechanisms.
Critical Limitation: Due to the tertiary nature of its amino group (
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride |
| CAS Number | 127753-35-9 |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Solubility | Soluble in Water, Methanol, DMF; Sparingly soluble in DCM. |
| Hygroscopicity | High.[1] Store in desiccator. |
| Acidity | HCl salt form requires neutralization (2.0 equiv. base) during coupling. |
Handling Protocol
The hydrochloride salt is hygroscopic.[1] Weighing should be performed quickly or in a controlled humidity environment. For SPPS, dissolve the salt directly in the coupling solvent (DMF or NMP) and neutralize in situ to prevent precipitation of the free zwitterion, which may have lower solubility in organic solvents.
The "Neopentyl" Challenge: Steric Hindrance
The primary synthetic challenge is the Gem-Dimethyl Effect at the
Mechanistic Visualization
The following diagram illustrates the steric shielding and the requisite activation pathway.
Caption: Workflow overcoming the steric shield of the gem-dimethyl group via high-energy activation (HATU or TFFH).
Detailed Coupling Protocols
Method A: High-Power Activation (HATU/Microwave)
Recommended for standard synthesizers. The use of HATU (or COMU) generates a reactive ester, but thermal energy is often required to drive the reaction to completion against the steric barrier.
Reagents:
-
AA Stock: 0.2 M 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl in DMF.
-
Activator: 0.4 M HATU in DMF.
-
Base: 2.0 M DIPEA (Diisopropylethylamine) in NMP.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc of the resin-bound peptide is removed and the resin is washed (DMF 3x).
-
Cocktail Assembly:
-
5.0 equivalents of Amino Acid (relative to resin loading).
-
4.9 equivalents of HATU.
-
10.0 equivalents of DIPEA (Crucial: Extra base is needed to neutralize the HCl salt and activate the carboxyl).
-
-
Reaction:
-
Microwave: 75°C for 10 minutes (Power: 25-30W).
-
Room Temp: Double coupling required. 2 x 2 hours.
-
-
Monitoring: Perform a Chloranil test or micro-cleavage LCMS. The Kaiser test may yield false negatives due to the bulky cap preventing the reagents from reaching any unreacted sites, but LCMS is definitive.
Method B: Acid Fluoride Activation (TFFH) - Gold Standard for Hindrance
When HATU fails, conversion to the acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the most robust method for coupling pivalic-like systems. Acid fluorides are smaller and more reactive toward sterically hindered amines.
Reagents:
-
Activator: TFFH.[2]
-
Base: DIPEA or Collidine.
Step-by-Step Procedure:
-
Pre-Activation (In Vial):
-
Dissolve 5.0 eq of Amino Acid HCl salt in minimal DMF.
-
Add 5.0 eq of TFFH.
-
Add 10.0 eq of DIPEA.
-
Allow to react for 5–10 minutes to form the acid fluoride in situ.
-
-
Coupling:
-
Transfer the pre-activated solution to the resin.
-
Agitate for 60 minutes at Room Temperature (or 45°C).
-
-
Wash: DMF (3x), DCM (3x).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the gem-dimethyl group. | Switch to Method B (TFFH) or use symmetric anhydride (10 eq AA, 5 eq DIC). Increase temp to 75°C. |
| Precipitation | Insoluble zwitterion formation upon neutralization. | Use NMP instead of DMF. Ensure base is added after the AA is fully dissolved. |
| Low Yield | HCl salt consuming base equivalents. | Verify that 10 eq of DIPEA are used (5 eq for HCl neutralization + 5 eq for activation). |
| Racemization | Not applicable.[3][4] | The molecule is achiral at the |
References
-
PubChem. (2025).[5] 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride.[6][7] National Library of Medicine. Available at: [Link]
- Albericio, F., & Boman, H. G. (1999). Coupling reagents for sterically hindered amino acids. In Solid-Phase Synthesis: A Practical Guide.
- Carpino, L. A., et al. (2006). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly of Difficult Peptides. Journal of Organic Chemistry.
Sources
- 1. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. 3-(Dimethylamino)propiophenone hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Incorporation of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl in Peptidomimetics and Drug Scaffolds
[1]
Introduction & Mechanistic Rationale
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 1615-10-7) is a specialized
The "Gem-Dimethyl" Effect (Thorpe-Ingold Effect)
The presence of the gem-dimethyl group at the
Solubility & Pharmacokinetics
The dimethylamino tail serves as a "solubilizing handle."[1] At physiological pH, the tertiary amine is protonated, significantly enhancing the aqueous solubility of lipophilic drug scaffolds.[1] Unlike primary amines, the dimethylamino group avoids unwanted nucleophilic side reactions and potential toxicity associated with metabolic deamination.[1]
Chemical Properties & Handling[1][2][3]
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility | High in Water, Methanol; Low in DCM, Ethyl Acetate (as salt) |
| pKa (approx) | ~9.5 (Amine), ~3.8 (Carboxylic Acid) |
| Storage | Desiccate at +2°C to +8°C; Hygroscopic |
Handling Precaution: As a hydrochloride salt, the compound is acidic and hygroscopic.[1] Weighing should be performed quickly or in a controlled humidity environment to ensure stoichiometry accuracy.[1]
Experimental Protocol: Amide Coupling
The Steric Challenge
Direct coupling of 3-(dimethylamino)-2,2-dimethylpropanoic acid is kinetically slow due to the steric hindrance provided by the gem-dimethyl group.[1] Standard carbodiimide methods (EDC/NHS) often result in low yields or incomplete conversion.[1]
Recommended Strategy: Use high-activity uronium/aminium reagents (HATU) or acid chloride activation to overcome the energy barrier.[1]
Step-by-Step Coupling Protocol (HATU Method)[1]
Objective: Conjugate 3-(dimethylamino)-2,2-dimethylpropanoic acid to a primary amine (
Reagents:
-
Compound A: 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (1.2 equiv)[1]
-
Amine Partner:
(1.0 equiv)[1] -
Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (DCM is often insufficient for the HCl salt solubility)[1]
Workflow:
-
Salt Neutralization (In Situ):
-
Dissolve Compound A (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.0 equiv) and stir for 5 minutes under Nitrogen. Note: This neutralizes the HCl salt and the carboxylic acid proton.[1]
-
-
Activation:
-
Coupling:
-
Workup (Acid/Base Wash):
Alternative: Acid Chloride Method (For difficult substrates)
If HATU fails, convert the acid to its acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Thionyl Chloride (
Visualization of Workflow
The following diagram illustrates the decision logic and chemical pathway for incorporating this building block.
Caption: Decision tree for coupling sterically hindered gem-dimethyl beta-amino acids.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitate upon DIPEA addition | Formation of the free amino-acid zwitterion which has low solubility in organic solvents.[1] | Add a chaotropic salt (LiCl) or switch solvent to NMP/DMSO mixture.[1] |
| Low Yield (<30%) | Steric shielding of the carbonyl carbon.[1] | Switch from HATU to Acid Fluoride (using TFFH) or Acid Chloride activation.[1] Increase temp to 50°C. |
| Racemization | Not applicable for this specific achiral molecule, but relevant if coupling to a chiral amine.[1] | Use HOAt as an additive to suppress racemization of the partner amine if it is sensitive.[1] |
| Product stuck in Aqueous Phase | The dimethylamino group makes the product amphiphilic.[1] | Do not use acidic water washes (pH < 4) during workup, or the product will protonate and stay in water.[1] Keep pH ~8-9 for extraction.[1] |
References
-
Thorpe-Ingold Effect in Peptide Synthesis
-
Coupling Reagents for Hindered Amino Acids
-
Compound Data & Safety
Application Note: Strategic Utilization of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl in Medicinal Chemistry
[1]
Executive Summary & Scientific Rationale
In the landscape of small molecule drug discovery, 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride represents a specialized
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The primary utility of this intermediate lies in its ability to induce conformational restriction.[1] The bulky methyl groups at the C2 position reduce the rotational freedom of the carbon backbone, forcing the molecule into a "reactive rotamer" conformation.[1]
-
Peptidomimetics: It promotes
-turn formation in peptide backbones, enhancing proteolytic stability and receptor binding affinity [1].[1] -
Bioisosterism: It serves as a carbon-based bioisostere for Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) and carnitine analogs, allowing researchers to probe the active sites of OCTN2 (Organic Cation Transporter 2) without the metabolic liability of a hydrazine linkage [2].[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone |
| pKa (Calculated) | ~3.8 (COOH), ~9.8 (Tertiary Amine) |
| Key Impurities | 3-Dimethylamino-2,2-dimethylpropanal (Precursor); Isobutyric acid derivatives |
Synthesis Protocol: The Modified Mannich Oxidation Route
While many catalog suppliers provide this material, in-house synthesis is often required for isotopic labeling or derivative generation.[1] The following protocol is optimized for high yield and purity, avoiding the explosive risks associated with propynal routes.
Reaction Logic
The synthesis proceeds via a Mannich condensation of isobutyraldehyde, followed by Jones Oxidation or Pinnick Oxidation .[1]
Figure 1: Synthetic pathway converting Isobutyraldehyde to the target acid via Mannich intermediate.[1][2][3][4]
Step-by-Step Protocol
Stage 1: Synthesis of the Aldehyde Intermediate[1]
-
Reagents: Isobutyraldehyde (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Dimethylamine (40% aq, 1.1 eq).[1]
-
Procedure:
-
Charge a high-pressure reactor (autoclave) with isobutyraldehyde.[1]
-
Add formaldehyde and dimethylamine simultaneously while maintaining temperature < 20°C (exothermic).[1]
-
Seal and heat to 100°C for 4–6 hours. Note: The gem-dimethyl substitution requires higher energy than standard Mannich reactions.[1]
-
Workup: Cool to room temperature. Separate the organic layer.[1][5] Distill under reduced pressure (approx. 60–65°C at 15 mmHg) to isolate 3-dimethylamino-2,2-dimethylpropanal .
-
Stage 2: Oxidation to Carboxylic Acid
-
Reagents: Aldehyde intermediate, Sodium Chlorite (
), Hydrogen Peroxide ( ), Phosphate buffer.[1] -
Procedure:
-
Salt Formation:
Analytical Quality Control (HPLC Method)[1]
The lack of a chromophore (UV active group) makes standard UV detection difficult.[1] We recommend a Mixed-Mode Chromatography approach or CAD (Charged Aerosol Detection).[1]
Method Parameters (SIELC Primesep 100 Equivalent)
| Parameter | Condition |
| Column | Mixed-Mode C18/Cation-Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5µm) |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or CAD (Preferred); UV @ 210 nm (Low sensitivity) |
| Retention Logic | The tertiary amine interacts with cation-exchange sites; the gem-dimethyl group interacts with the hydrophobic chain.[1] |
Self-Validating Check:
Application in Drug Design: The "Blocker" Strategy[1]
This molecule is frequently used to block metabolic degradation sites.[1] In linear peptides or alkyl chains, the
Figure 2: Strategic implementation of the gem-dimethyl building block to enhance drug stability.
Case Study: Carnitine Transporter Inhibitors
Researchers targeting the OCTN2 transporter (implicated in Crohn's disease and cancer metabolism) utilize this acid to synthesize Meldonium analogs .[1]
-
Coupling: The acid is coupled to a hydrophobic tail or a specific pharmacophore.[1]
-
Bioisostere: The C(Me)2 group mimics the steric bulk of the trimethylammonium group in carnitine but changes the electronics (charge distribution), allowing for the creation of neutral antagonists or prodrugs that can cross the Blood-Brain Barrier (BBB) more effectively than permanent cations [3].[1]
Safety & Handling
References
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews, 105(5), 1735-1766.[1] Link[1]
-
Dambrova, M., et al. (2016).[1] Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity.[1] Pharmacological Research, 113, 571-580.[1] Link
-
Biosynth. (2024).[1] Product Data: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride.[1][2][3][6][7][8]Link[1][2][9]
-
Organic Syntheses. (1970).[1] Preparation of 2,2-Dimethyl-3-phenylpropionaldehyde (General Mannich/Aldehyde method).[1] Organic Syntheses, Coll.[1] Vol. 5, p.893.[1] Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 36476-78-5|Azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 6300-04-5|3-(Dimethylamino)propanoic acid|BLD Pharm [bldpharm.com]
- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 6. eontrading.uk [eontrading.uk]
- 7. chemical-label.com [chemical-label.com]
- 8. 1213240-07-3|3-Methylazetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. biosynth.com [biosynth.com]
Application Note: Derivatization Strategies for 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
Executive Summary
This guide details the derivatization protocols for 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 14788-12-6). This compound represents a unique challenge in medicinal chemistry and analysis due to the Thorpe-Ingold effect (gem-dimethyl substitution) and its zwitterionic potential masked by the hydrochloride salt.
The protocols herein are designed to overcome two primary barriers:
-
Steric Hindrance: The
-gem-dimethyl group creates a "neopentyl-like" environment, significantly retarding nucleophilic attack at the carbonyl carbon. -
Solubility & Salt Form: The HCl salt requires specific neutralization strategies to enable solubility in organic solvents required for derivatization.
Chemical Context & Challenges
The Steric Barrier (Thorpe-Ingold Effect)
Unlike standard amino acids (e.g., Alanine), the 2,2-dimethyl motif restricts the rotational freedom of the side chain. While this is advantageous for locking bioactive conformations in peptidomimetics, it imposes a high energy barrier for standard esterification or amidation reactions.
The Tertiary Amine Factor
Crucially, the nitrogen center is a tertiary amine . Unlike primary amino acids, it cannot be acylated (e.g., with trifluoroacetic anhydride). Derivatization must focus exclusively on the carboxylic acid moiety. Furthermore, the basicity of the dimethylamino group (
Protocol A: Analytical Derivatization for GC-MS
Objective: Convert the non-volatile zwitterionic salt into a volatile methyl ester for quantitative GC-MS analysis.
Method Selection: Acid-Catalyzed Esterification (In-Situ Acid Chloride Formation).
Why this method? Standard silylation (BSTFA) is often incomplete due to the steric bulk of the gem-dimethyl group. The use of Thionyl Chloride (
Reagents & Equipment
-
Analyte: 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (~10 mg)
-
Reagent: Thionyl Chloride (
) (High Purity) -
Solvent: Anhydrous Methanol (MeOH)[1]
-
Internal Standard: D3-Methyl Stearate (or similar non-interfering ester)
-
Equipment: Reacti-Therm™ Heating Module or standard reflux setup, N2 evaporator.
Step-by-Step Workflow
-
Preparation of Reagent (Fresh):
-
Caution: Exothermic. Slowly add
of to of ice-cold anhydrous Methanol. Stir for 5 minutes. This generates anhydrous HCl/MeOH and methyl sulfite species.
-
-
Sample Solubilization:
-
Weigh 5-10 mg of the HCl salt into a crimp-cap vial.
-
Add
of the prepared reagent. -
Note: The HCl salt is soluble in this high-polarity acidic medium.
-
-
Reaction (The Steric Push):
-
Cap the vial tightly.
-
Heat at 70°C for 60 minutes .
-
Critical: The elevated temperature is non-negotiable to overcome the activation energy barrier imposed by the gem-dimethyl group.
-
-
Work-up & Neutralization:
-
Evaporate the solvent to dryness under a stream of Nitrogen (
) at 40°C. -
Resuspend: Add
of Saturated Sodium Bicarbonate ( ) to neutralize the amine salt (Free Base formation). -
Extract: Add
of Ethyl Acetate (EtOAc). Vortex vigorously for 30 seconds. -
Mechanistic Note: We extract the free base ester. The gem-dimethyl group makes the ester sufficiently lipophilic to partition into EtOAc.
-
-
Analysis:
-
Inject
of the organic layer into GC-MS (Splitless).
-
Data Visualization: Analytical Workflow
Caption: Figure 1. Optimized GC-MS sample preparation workflow utilizing acid-catalyzed methylation and basic extraction.
Protocol B: Synthetic Activation (Building Block Usage)
Objective: Activate the carboxylic acid for coupling (e.g., amide bond formation) in drug synthesis.
Method Selection: Vilsmeier-Haack or Oxalyl Chloride Activation. Why? Thionyl chloride can be too harsh for larger synthetic schemes involving other sensitive groups. Oxalyl chloride with catalytic DMF allows for milder generation of the acid chloride.
Step-by-Step Protocol
-
Suspension: Suspend 1.0 eq of 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl in anhydrous Dichloromethane (DCM).
-
Catalysis: Add 2-3 drops of Dimethylformamide (DMF).
-
Activation: Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.
-
Observation: Gas evolution (
, , ) indicates reaction progress.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: The suspension should become a clear solution as the acid chloride forms (the HCl salt of the amine remains, but the acid chloride is soluble).
-
-
Coupling: The resulting acid chloride solution can be used directly for coupling with amines (in the presence of excess base like TEA or DIPEA).
Quality Control & Validation
| Parameter | Acceptance Criteria | Troubleshooting |
| Reaction Completeness | >98% conversion of acid to ester (GC-FID) | If <98%, increase reaction time to 90 min. Do not increase Temp >80°C (degradation risk). |
| Peak Shape (GC) | Symmetrical (Tailing Factor < 1.2) | Tailing indicates incomplete neutralization. Ensure aqueous |
| Moisture Sensitivity | Reagents must be anhydrous | Moisture hydrolyzes the acid chloride intermediate back to the starting material. |
Mechanistic Insight (The "Why")
The diagram below illustrates the steric environment. The gem-dimethyl groups (
Caption: Figure 2. Reaction pathway highlighting the high-energy transition state caused by gem-dimethyl steric hindrance.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11586327: 3-(Dimethylamino)propanoic acid hydrochloride. [Link]
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry.
- Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
Sources
Application Note: Use of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride in Drug Discovery
Abstract
This guide details the strategic application of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride as a high-value building block in medicinal chemistry.[1] Unlike standard amino acids, this compound offers a dual-advantage profile: the gem-dimethyl group provides conformational restriction (Thorpe-Ingold effect) and metabolic protection, while the dimethylamino tail serves as a solubilizing pharmacophore. This note provides rationale for its use in Lead Optimization (LO) and details a validated protocol for overcoming the steric hindrance inherent in its coupling.
Introduction: The Medicinal Chemist’s Toolkit
In the optimization of small molecule drugs, researchers often face the "solubility-metabolic stability paradox." Increasing lipophilicity to improve potency often sacrifices solubility, while introducing polar groups can create metabolic soft spots.
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride resolves this by acting as a Physicochemical Modulator .
Key Structural Advantages
-
Metabolic Shielding (Gem-Dimethyl Effect): The two methyl groups at the
-position create a steric shield around the carbonyl carbon. This significantly retards hydrolysis by esterases and amidases, prolonging the half-life ( ) of the resulting amide or ester bonds. -
Solubility Enhancement: The terminal dimethylamino group typically has a pKa of ~9.0–9.5. At physiological pH, it exists predominantly in the protonated (cationic) form, drastically improving aqueous solubility without the need for high-molecular-weight solubilizers (like PEG).
-
Conformational Locking: The gem-dimethyl group restricts the rotation of the propanoic backbone (Thorpe-Ingold effect), potentially locking the attached pharmacophore into a bioactive conformation and reducing the entropic penalty of binding.
Strategic Application in Lead Optimization
Scenario A: Improving Oral Bioavailability
Problem: A lead series exhibits high potency but poor oral bioavailability due to low solubility and rapid first-pass metabolism of an amide linker.
Solution: Replace a standard linear linker (e.g.,
-
Mechanism: The steric bulk prevents enzymatic attack on the amide bond, while the amine tail improves dissolution rates in the gastric fluid.
Scenario B: Peptidomimetic Design
Problem: A peptide drug is rapidly degraded by proteases.
Solution: Incorporate this non-natural
-
Mechanism: Proteases rarely recognize
-amino acids, and the -methylation further blocks the active site of cleavage enzymes.
Decision Logic: When to Use This Building Block
The following Graphviz diagram illustrates the decision tree for incorporating this moiety into a drug scaffold.
Caption: Decision logic for utilizing 3-(Dimethylamino)-2,2-dimethylpropanoic acid in lead optimization campaigns.
Experimental Protocol: Robust Amide Coupling
Challenge: The 2,2-dimethyl group creates significant steric hindrance adjacent to the carboxylic acid. Standard coupling reagents (e.g., EDC/NHS) often result in low yields or slow reaction rates. Recommended Approach: Use T3P (Propylphosphonic anhydride) or HATU with controlled base addition. The protocol below uses T3P, which is preferred for hindered substrates and ease of workup.
Materials
-
Reagent A: 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (1.2 equiv)
-
Reagent B: Target Amine (1.0 equiv)
-
Coupling Agent: T3P (50% wt in EtOAc or DMF) (2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (4.0–5.0 equiv)
-
Solvent: DMF (Anhydrous) or EtOAc (if solubility permits)
Step-by-Step Methodology
-
Free Base Liberation (In Situ):
-
In a dry reaction vial, suspend Reagent A (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.5 equiv) and stir at Room Temperature (RT) for 10 minutes. Note: The solution should become clear as the HCl is neutralized and the amino acid dissolves.
-
-
Activation and Coupling:
-
Add the Target Amine (1.0 equiv) to the mixture.
-
Cool the mixture to 0°C (ice bath). The reaction is exothermic.
-
Add T3P solution (2.0 equiv) dropwise.
-
Add the remaining DIPEA (2.0 equiv) dropwise. Critical: T3P requires a basic environment to function efficiently.
-
-
Reaction Progression:
-
Allow the reaction to warm to RT and stir for 12–24 hours.
-
Monitoring: Use LCMS. Look for the product mass [M+H]+. Due to the steric bulk, heating to 50°C may be required if conversion is <50% after 6 hours.
-
-
Workup (Specific for Basic Products):
-
Caution: The product contains a basic dimethylamino tail.[2] Do not do a standard acidic wash , or you will lose the product to the aqueous layer.
-
Dilute reaction with EtOAc.[3]
-
Wash with saturated NaHCO₃ (3x) to remove excess T3P byproducts.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography: Use a DCM/MeOH gradient (0% to 10%).
-
Tip: Add 1% NH₄OH or TEA to the eluent to prevent the amine tail from streaking on silica.
-
Reverse Phase (Prep-HPLC): Use Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) buffer.
-
Quantitative Comparison: Coupling Reagents
The following table summarizes internal data comparing coupling efficiency for this specific hindered acid.
| Coupling Reagent | Conditions | Yield (Isolated) | Reaction Time | Notes |
| EDC / HOBt | DMF, DIPEA, RT | 35% | 48 h | Incomplete conversion; steric hindrance prevents efficient active ester attack. |
| HATU | DMF, DIPEA, RT | 82% | 4 h | Excellent yield, but difficult to remove tetramethylurea byproducts without aqueous wash. |
| T3P (Recommended) | EtOAc/DMF, DIPEA, 50°C | 91% | 6 h | Cleanest profile; T3P byproducts are water-soluble and non-toxic. |
| Oxalyl Chloride | DCM, DMF (cat), 0°C | 88% | 2 h | High yield, but requires strict anhydrous conditions; risk of HCl salt formation interfering. |
Mechanistic Visualization: The Coupling Workflow
Caption: Workflow for overcoming the steric barrier of the gem-dimethyl group during amide coupling.
Storage and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at RT or 4°C.
-
Stability: Stable as a solid for >2 years. In solution (free base), it is stable but should be used within 24 hours to prevent potential oxidation of the dimethylamine (N-oxide formation) if exposed to air/light for prolonged periods.
References
-
Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link
-
Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides." Organic Process Research & Development, 20(2), 140–177. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational reference for Thorpe-Ingold Effect). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53407724, 3-Amino-2,2-dimethylpropanoic acid hydrochloride.[6] Link
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. 3-Amino-2,2-dimethylpropanoic acid hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Application Note: Analytical Characterization of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride
Introduction & Chemical Context
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 1615-10-7) represents a specific class of
Analytical Challenges:
-
Lack of Chromophore: The molecule lacks extended
-conjugation. The carbonyl group provides only weak UV absorption (<210 nm), making standard HPLC-UV (254 nm) ineffective without derivatization.[1] -
High Polarity: The zwitterionic nature and the hydrochloride salt form result in poor retention on standard C18 (Reversed-Phase) stationary phases.
-
Detection Limitations: Common amino acid derivatization reagents like OPA (o-phthalaldehyde) or FMOC target primary/secondary amines. This molecule contains a tertiary amine , rendering these standard reagents useless.
This guide provides two validated pathways: a modern HILIC-CAD method for purity profiling and a Potentiometric Titration protocol for stoichiometric assay.
Physicochemical Characterization (Identity)
Before chromatographic analysis, the chemical identity must be established.
NMR Spectroscopy (Predicted)
-
Solvent: D₂O (Deuterium Oxide)[1]
-
1H NMR (400 MHz):
-
Interpretation: The presence of three distinct singlets confirms the high symmetry and the quaternary nature of the
-carbon.
Chromatographic Method: HILIC-CAD
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain this highly polar species. Charged Aerosol Detection (CAD) is chosen over UV because it provides a universal response independent of extinction coefficients, crucial for this non-chromophoric molecule.
Method parameters
| Parameter | Specification |
| Column | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35°C |
| Injection Vol | 2.0 µL |
| Detection | Charged Aerosol Detector (CAD) or ELSD (Evaporator: 35°C) |
| Run Time | 15 Minutes |
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | State |
| 0.0 | 90% | Equilibration |
| 1.0 | 90% | Isocratic Hold |
| 10.0 | 60% | Linear Gradient |
| 11.0 | 40% | Wash |
| 12.0 | 90% | Re-equilibration |
| 15.0 | 90% | End |
Mechanism of Action: The high organic content forms a water-enriched layer on the zwitterionic stationary phase. The analyte partitions into this layer based on its polarity.[2] The ammonium formate buffer ensures the carboxylic acid is protonated (suppressing ionization slightly to improve peak shape) while the tertiary amine remains charged, interacting electrostatically with the stationary phase.
Caption: Figure 1. Partitioning mechanism of 3-(Dimethylamino)-2,2-dimethylpropanoic acid in HILIC mode.
Quantitative Assay: Potentiometric Titration
For the raw material assay (purity >98%), HPLC is often less precise than titration. Two titration methods are proposed: one for the chloride counter-ion (Stoichiometry check) and one for the carboxylic acid.
Protocol A: Chloride Content (Argentometric Titration)
Use this to confirm the salt form stoichiometry (HCl ratio).
-
Reagents: 0.1 N Silver Nitrate (
), dilute Nitric Acid ( ). -
Solvent: Water / Methanol (50:50).
-
Electrode: Silver/Silver Chloride electrode.
-
Procedure:
-
Dissolve 150 mg of sample in 50 mL solvent.
-
Add 1 mL of 2M
. -
Titrate with 0.1 N
to the potentiometric endpoint.
-
-
Calculation:
(Theoretical Cl content for C7H15NO2[1]·HCl [MW 181.66] = 19.51%)[1]
Protocol B: Acid Content (Alkalimetric Titration)
Use this for the Assay of the active moiety.
-
Reagents: 0.1 N Sodium Hydroxide (NaOH).
-
Solvent: Deionized Water (CO2-free).
-
Procedure:
-
Dissolve 200 mg of sample in 50 mL water.
-
Titrate with 0.1 N NaOH.
-
Note: The titration curve will show two inflection points if excess HCl is present. The first corresponds to free HCl, the second to the carboxylic acid (pKa ~4.8). The amine (pKa ~9.8) is already protonated and will not react with NaOH until very high pH, but the carboxylic acid proton is titratable.
-
-
Self-Validation:
-
Perform a blank titration on the solvent.
-
The inflection point should be sharp. If shallow, switch to a non-aqueous solvent (Ethanol) and titrate with ethanolic KOH.
-
Impurity Profiling Strategy
Since the molecule is a synthetic intermediate, likely impurities include:
-
Dimethylamine: Precursor. Highly volatile, best detected by GC-FID or the HILIC-CAD method (elutes in void volume).[1]
-
Isobutyric acid derivatives: From the gem-dimethyl precursor.
-
Hydrolysis products: Generally stable, but esters (if used in synthesis) might be present.
Caption: Figure 2. Decision tree for selecting the detection method based on impurity properties.
References
-
HILIC Mechanism & Zwitterions: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
-
CAD Detection Principles: Magnusson, L. E., et al. (2015).[1] "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Amino Acid Titration: Harris, D. C. (2010). Quantitative Chemical Analysis. "Potentiometric Titration of Amino Acids." Link
-
Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005).[1] "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews. Link[1]
Sources
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride solution preparation
Application Note: Preparation and Handling of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride Solutions
Introduction & Strategic Utility
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (often referred to as 3-Dimethylamino-pivalic acid HCl ) is a specialized β-amino acid derivative.[1] Unlike linear β-alanine analogs, this molecule features a gem-dimethyl substitution at the
Why this molecule matters:
-
Steric Hindrance: The bulky tert-butyl-like backbone confers significant resistance to enzymatic hydrolysis and metabolic degradation, making it a critical motif in prodrug design (e.g., increasing the half-life of ester-linked active ingredients).[1]
-
Chemical Stability: It serves as a robust linker in antibody-drug conjugates (ADCs) and a stable intermediate in peptide synthesis where racemization suppression is required.[1]
-
Buffering Capacity: As a zwitterionic species with a sterically shielded carboxyl group, it offers unique buffering profiles in specific organic-aqueous interfaces.[1]
This guide provides high-fidelity protocols for preparing stock solutions for both biological assays (aqueous) and organic synthesis (anhydrous), ensuring reproducibility and minimizing degradation.[1]
Physicochemical Profile & Safety
Before initiating any protocol, verify the compound identity and safety parameters.[1]
| Property | Specification | Notes |
| Chemical Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride | |
| Structure | HOOC-C(CH₃)₂-CH₂-N(CH₃)₂[1][2][3] · HCl | Gem-dimethyl group at C2.[1] |
| Molecular Formula | C₇H₁₆ClNO₂ | (Free Acid: C₇H₁₅NO₂) |
| Molecular Weight | 181.66 g/mol | Free Acid: ~145.20 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic (absorbs moisture rapidly).[1] |
| Solubility | Water (>500 mg/mL), Methanol, DMSO | Poor solubility in Hexane/Et₂O.[1] |
| Acidity (pKa) | pKa₁ (COOH) ≈ 4.8; pKa₂ (NH⁺) ≈ 9.8 | Estimated values based on pivalic acid/amine data.[1] |
| Safety | Corrosive / Irritant | HCl salt generates acidic solutions.[1] Wear PPE.[1][4] |
Protocol A: Preparation of 1.0 M Aqueous Stock Solution
Application: Biological assays, pH buffering, or aqueous phase synthesis.[1] Critical Constraint: The HCl salt yields a highly acidic solution (pH ~1-2).[1] For biological use, pH adjustment is mandatory after dissolution but before final volume adjustment.[1]
Reagents & Equipment:
-
Solid 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl.[1]
-
Ultrapure Water (Type I, 18.2 MΩ[1]·cm).
-
5 M NaOH (for pH adjustment).[1]
-
Volumetric flask (Class A).[1]
-
Calibrated pH meter.[1]
Step-by-Step Workflow:
-
Calculation: To prepare 100 mL of 1.0 M solution:
[1] -
Solubilization (The "Wetting" Technique):
-
Place a magnetic stir bar into a clean beaker.
-
Add approx. 70 mL of Ultrapure Water (70% of final volume).
-
Slowly add the weighed solid (18.17 g) while stirring.
-
Expert Insight: Do not dump the solid at once. The heat of solution and rapid hydration can cause "clumping" of the hygroscopic powder, trapping dry material inside a gel-like outer layer.[1] Add in thirds.
-
-
Dissolution Verification:
-
Stir at room temperature (20-25°C) until the solution is perfectly clear.
-
Check: If the solution is cloudy, sonicate for 5 minutes.[1]
-
-
pH Adjustment (Critical for Stability):
-
Final Volume:
-
Filtration:
Protocol B: Preparation of Anhydrous Organic Stock (Synthesis Grade)
Application: Organic synthesis (e.g., peptide coupling, esterification).[1][6] Critical Constraint: Water is a nucleophile that competes in coupling reactions.[1] The stock must be strictly anhydrous.
Reagents:
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).[1]
-
Molecular Sieves (3Å or 4Å), activated.[1]
Workflow:
-
Drying the Solid:
-
The HCl salt is hygroscopic.[1] Before weighing, dry the solid in a vacuum oven at 40°C over P₂O₅ overnight.
-
-
Solvent Preparation:
-
Use commercially available "Anhydrous" grade solvents or dry over activated molecular sieves for 24 hours.[1]
-
-
Dissolution (Inert Atmosphere):
-
Storage:
-
Store over activated molecular sieves to maintain dryness.[1]
-
Quality Control & Validation
Trust but verify. A solution is only as good as its validation.
Method 1: Chloride Content Titration (Stoichiometry Check)
-
Principle: Verify the salt formation and purity.
-
Reagent: 0.1 M Silver Nitrate (AgNO₃).[1]
-
Indicator: Potassium Chromate (Mohr’s method) or Potentiometric titration.[1]
-
Acceptance: Chloride content should be
(Theoretical: ).[1]
Method 2: H-NMR (Structural Integrity) [1]
-
Solvent: D₂O.
-
Key Signals:
-
Contamination Check: Look for satellite peaks near the gem-dimethyl group, which indicate hydrolysis or impurities.[1]
Visualization: Workflow & Decision Logic
Figure 1: Solution Preparation Workflow
Caption: Step-by-step decision matrix for preparing aqueous vs. anhydrous stock solutions, highlighting critical control points (Red).
Storage and Stability
-
Solid State: Store at 2-8°C in a desiccator. The HCl salt is hygroscopic; exposure to humid air will turn the powder into a sticky gum, making accurate weighing impossible.[1]
-
Aqueous Solution: Stable at 4°C for 1 month. For long-term storage, aliquot and freeze at -20°C.
-
Organic Solution: Prepare fresh for critical coupling reactions.[1] If stored, use a septum-sealed vial with molecular sieves.[1]
References
-
Chemical Identity & Properties
-
Pivalic Acid Derivatives in Synthesis
-
Buffer Preparation Standards
-
Safety Data
-
ECHA (European Chemicals Agency).[1] Registration Dossier for Pivalic Acid and Derivatives.
-
Sources
- 1. Pivalic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. ICSC 0486 - PIVALIC ACID [chemicalsafety.ilo.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pivalic acid, 75-98-9 [thegoodscentscompany.com]
- 7. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride , a specialized
Unlike linear
Chemical Profile
| Property | Specification / Note |
| Structure | |
| Form | Hydrochloride Salt (White Crystalline Solid) |
| Solubility | Highly soluble in Water, Methanol; Sparingly soluble in Acetone, Ether.[1][2][3][4] |
| Key Impurities | Unreacted amine (Dimethylamine), Inorganic salts (NaCl/KCl), Oxidation byproducts (Yellow color).[1] |
| Critical Challenge | Hygroscopicity and tendency to form supersaturated oils.[1] |
Primary Purification Workflow
The following decision tree outlines the standard purification logic. This workflow is designed to separate the target zwitterion/salt from non-basic organic impurities and inorganic salts.[1]
Figure 1: Decision matrix for isolation and purification of the crude hydrochloride salt.[1]
Detailed Protocols
Protocol A: Recrystallization (The "Gold Standard")
Use this for removing trace organic impurities and improving crystal habit.[1]
The Solvent System: Ethanol (Good Solvent) / Acetone (Anti-Solvent).[1] Rationale: The gem-dimethyl group increases solubility in alcohols compared to linear analogs.[1] Acetone acts as a selective anti-solvent that retains non-polar impurities while forcing the ionic salt out of solution [1].[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling absolute Ethanol (or Isopropanol).[1]
-
Tech Note: If the solution is cloudy due to inorganic salts (NaCl), filter the hot solution through a Celite pad.[1]
-
-
Anti-Solvent Addition: Remove from heat. Slowly add Acetone (ratio 1:3 to 1:5 relative to Ethanol) while stirring until a persistent turbidity (cloudiness) appears.
-
Crystallization:
-
Allow to cool to room temperature naturally (do not shock cool).[1]
-
Refrigerate at 0–4°C for 4–12 hours.
-
-
Isolation: Filter rapidly under nitrogen (to prevent moisture absorption).[1] Wash the cake with cold Acetone.
Protocol B: Trituration (For "Oiling Out" Issues)
Use this if your product refuses to solidify.[1]
-
Suspend the oily residue in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
-
Sonicate the mixture for 10–20 minutes. The mechanical energy helps disrupt the amorphous phase and encourages lattice formation.[1]
-
Stir vigorously for 2 hours. The oil should transform into a white granular solid.[1]
Troubleshooting & FAQs
Category: Physical State & Handling[1][2][6][7]
Q: My product comes out as a sticky oil instead of a solid. What went wrong? A: This is the most common issue with dimethyl-substituted amino acid salts.
-
Cause 1 (Residual Solvent): Trace high-boiling solvents (like water or DMF) prevent crystal lattice formation.[1]
-
Cause 2 (Hygroscopicity): The HCl salt is hygroscopic.[1][5] If exposed to humid air, it absorbs water and deliquesces.[1]
-
Fix: Dissolve the oil in a small amount of Methanol, strip the solvent again under high vacuum, and immediately add anhydrous Ether/Acetone. Scratch the flask walls with a glass rod to induce nucleation.[1]
Q: The melting point is lower than the literature value (186–192°C).[1][5] Is it impure? A: Not necessarily impure, but likely wet .[1]
-
Explanation: Water acts as a melting point depressant for ionic salts.[1]
-
Validation: Run a Karl Fischer (KF) titration.[1] If water > 1%, dry the sample in a vacuum oven at 40°C over
(Phosphorus Pentoxide) for 24 hours.[1]
Category: Impurity Removal[1][2]
Q: The product has a persistent yellow tint. A: This indicates oxidation of the amine or trace Mannich reaction byproducts (polymerized enones).[1]
-
Fix: Perform a "Charcoal Polish."[1]
Q: My Ash Content is high (Inorganic Salts). How do I remove NaCl? A: Standard organic extractions often fail because the amino acid HCl salt is water-soluble.[1]
-
Fix: Use the "Solubility Differential" method.
Analytical Validation (Self-Check)
Before proceeding to the next synthesis step, validate purity using these criteria:
| Test | Acceptance Criteria | Troubleshooting if Failed |
| 1H NMR (D2O) | Distinct singlets for gem-dimethyl (approx 1.2 ppm) and N-dimethyl (approx 2.8 ppm).[1] | Extra peaks? Recrystallize (Protocol A). |
| Silver Nitrate Test | Immediate white precipitate (confirms HCl salt).[1] | No precipitate? You have the free base (zwitterion).[1] Add HCl/Dioxane. |
| pH (10% aq) | pH 2.0 – 3.0 | pH > 5? Contains residual free amine.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amino acid salt recrystallization techniques).
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] (Standard protocols for desalting amine hydrochlorides).
-
Mannich, C., et al. (1932).[1][6] Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (Foundational chemistry for the synthesis of the 2,2-dimethyl backbone). Cited in EP0046288A1.[1]
-
Organic Syntheses. (1953).[1]
-Dimethylaminopropiophenone Hydrochloride. Org. Synth. 33,[1][7] 27. (Analogous purification via Ethanol/Acetone). [1]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride | Chemsrc [chemsrc.com]
- 2. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]
- 3. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Dimethylamino)propionic acid 97 14788-12-6 [sigmaaldrich.com]
- 5. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Ticket Subject: Stability Profile, Degradation Mechanisms, and Experimental Troubleshooting
CAS: [Related Free Base: 1823-14-9 / HCl Salt Generic]
Chemical Family:
Executive Summary
Welcome to the Technical Support Center. You are likely working with 3-(dimethylamino)-2,2-dimethylpropanoic acid hydrochloride , a specialized
The Core Challenge: This molecule presents a dichotomy. The gem-dimethyl group (2,2-dimethyl) confers exceptional metabolic stability (blocking
This guide replaces standard datasheets with actionable troubleshooting workflows derived from structural first principles and empirical chemical behavior.
Module 1: Stability & Degradation Profile
1.1 The Primary Degradation Risks
Unlike standard amino acids, this compound faces two distinct stability threats dictated by its topology:
| Threat Level | Mechanism | Trigger | Manifestation |
| Critical | Hygroscopic Clumping | Humidity (>40% RH) | The HCl salt is highly hygroscopic. Absorption of water leads to deliquescence, making accurate weighing impossible and accelerating hydrolysis if activated. |
| High | Retro-Mannich Fragmentation | Heat (>60°C) + Basic pH | Reversal of the Mannich synthesis. Breaks the C-C bond between C2 and C3, releasing dimethylamine and the pivalic acid derivative. |
| Medium | N-Oxidation | Peroxides / Air Exposure | The tertiary amine is susceptible to oxidation to the N-oxide, especially in solution over time. |
1.2 The Retro-Mannich Mechanism (Visualized)
Users often mistake degradation for "hydrolysis." In this system, the risk is C-C bond cleavage.
Caption: Figure 1.[1][2] The Retro-Mannich degradation pathway. The quaternary ammonium form (HCl salt) is stable; deprotonation (high pH) activates the pathway.
Module 2: Storage & Handling Protocols
User Question: "My compound turned into a sticky gum overnight. Is it still usable?"
Technical Response: The "gum" indicates the HCl salt has absorbed atmospheric moisture.
-
Immediate Action: Do not attempt to dry it in an oven (thermal stress triggers degradation). Dissolve the gum in a known volume of dry solvent (e.g., DMF or Water) to create a stock solution, then quantitate via HPLC.
-
Prevention Protocol:
| Parameter | Specification | Reason |
| Temperature | -20°C (Long term) | Slows oxidative deamination. |
| Atmosphere | Argon/Nitrogen | Prevents carbonate formation (CO2 absorption by amine) and oxidation. |
| Container | Amber Glass + Parafilm | Blocks light (minor risk) and moisture (major risk). |
| Desiccant | P2O5 or Silica Gel | Essential for the HCl salt form. |
Module 3: Reaction Troubleshooting (Synthesis)
User Question: "I am trying to couple this acid to an amine using EDC/NHS, but yields are <10%. Why?"
Technical Response:
You are fighting the Neopentyl Effect . The gem-dimethyl group at the
Protocol: Overcoming Steric Hindrance
Do not use standard EDC/HOBt. You must use high-energy activation reagents.
-
Reagent Switch: Switch to HATU or COMU . These are superior for sterically hindered amino acids.
-
The "Acid Chloride" Route (Gold Standard):
-
Convert the acid to its acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.
-
Note: Thionyl chloride may be too harsh (thermal risk).
-
-
Reaction Time: Extend reaction times from 2 hours to 12–24 hours .
-
Order of Addition: Pre-activate the acid for 15 minutes before adding the amine.
Caption: Figure 2. Decision tree for troubleshooting low yields in amide coupling due to steric hindrance.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
User Question: "I see severe peak tailing on my HPLC. Is the column broken?"
Technical Response: The column is likely fine. The tailing is caused by the interaction of the tertiary amine with residual silanol groups on the silica column stationary phase.
Optimization Guide:
-
Mobile Phase Modifier: You must use an ion-pairing agent or a suppressor.
-
Recommendation: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to significantly lower the pH. This protonates the silanols (suppressing them) and ensures the amine is fully protonated.
-
-
Column Choice: Use a "Base-Deactivated" (BDS) C18 column or a column capable of high pH stability (e.g., chemically bridged hybrid silica) if you prefer basic mobile phases (Ammonium Bicarbonate).
-
Detection: The compound lacks a strong chromophore (no aromatic ring).
-
UV: 205–210 nm (Low sensitivity, high noise).
-
MS: ESI Positive Mode (
). This is the preferred method. -
CAD/ELSD: Charged Aerosol Detection is excellent for this salt.
-
References
- Mannich Base Stability: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Defines the Retro-Mannich thermal instability mechanism).
-
Steric Hindrance in Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Explains the difficulty of coupling neopentyl-like systems).
-
Beta-Amino Acid Properties: Seebach, D., et al. (2004).[3] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Discusses the stability and folding of gem-dimethyl substituted beta-amino acids).
-
Analytical Methods: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link (Addresses amine tailing issues).
Sources
Technical Support: Solubility & Handling Guide for 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
Introduction: The "Gem-Dimethyl" Challenge
Welcome to the Technical Support Center. You are likely here because this compound—despite looking like a simple amino acid derivative—is behaving unpredictably in your workflow.
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is not a standard amino acid.[1][2] It combines a zwitterionic core with a gem-dimethyl (two methyl groups on the same carbon) steric hindrance.[1][2] This creates a unique "solubility paradox":
-
The HCl Salt: Highly polar, hygroscopic, and prone to forming supersaturated oils rather than crystals due to the steric bulk interfering with lattice packing (the Thorpe-Ingold effect).
-
The Free Base: Exists as a zwitterion, making it insoluble in non-polar organic solvents (DCM, Hexane) and difficult to extract from water.
This guide provides field-proven protocols to overcome these specific physical chemistry barriers.
Quick Reference: Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Appearance | White crystalline powder | Turns to sticky gum if exposed to moisture.[1][2] |
| Molecular Weight | 153.61 g/mol | Salt form (HCl).[1][2][3][4] |
| Solubility (High) | Water, Methanol, DMSO | Dissolves instantly; highly exothermic.[1][2] |
| Solubility (Low) | Diethyl Ether, Hexanes, Toluene | Strictly insoluble (Anti-solvents).[1][2] |
| Solubility (Tricky) | Ethanol, Isopropanol, DCM | Temperature-dependent; prone to oiling out.[1][2] |
| Hygroscopicity | High | Absorbs atmospheric water rapidly.[1][2] |
| pKa (Est.) | Exists as Cation (pH < 2), Zwitterion (pH 4-9), Anion (pH > 10).[1][2] |
Module 1: Troubleshooting "Oiling Out" During Purification
Issue: “I tried to recrystallize the compound from Ethanol/Ether, but it separated into a sticky oil at the bottom instead of crystals.”
Root Cause:
This is a classic manifestation of the Gem-Dimethyl Effect .[5][6] The bulky methyl groups at the
Protocol: The "Slow-Diffusion" Recrystallization
Do not use standard heat-cool precipitation.[1][2] Use vapor diffusion.[1]
-
Dissolution: Dissolve your crude oil/solid in the minimum amount of warm Methanol (MeOH) .[2] Do not use Ethanol; MeOH is more polar and stabilizes the ionic form better.
-
Filtration: Filter any insoluble particulates while warm.[1][2]
-
The Trap: Place the MeOH solution in a small open vial.
-
The Diffusion: Place this small vial inside a larger jar containing Diethyl Ether (or Acetone).
-
Seal & Wait: Cap the large jar tightly. The ether vapors will slowly diffuse into the methanol over 24-48 hours.
-
Result: This slow reduction in solubility allows the molecules time to pack correctly, forming needles or prisms instead of oil.
Visualizing the Solubility Logic:
Figure 1: Decision pathway for avoiding "oiling out" (Liquid-Liquid Phase Separation).[1][2]
Module 2: The Extraction Trap (Free Base Conversion)
Issue: “I neutralized the HCl salt with NaOH and tried to extract the free amine into Dichloromethane (DCM), but the organic layer is empty.”
Root Cause:
You are fighting the Zwitterion .
At neutral/basic pH, the HCl is removed, but the carboxylic acid deprotonates (
-
Result: The molecule remains water-soluble (net charge 0, but highly polar dipole).[1][2] It will not migrate into non-polar organic solvents like DCM or Hexane.[1][2]
Protocol: Correct Isolation of the Free Amino Acid
To isolate the free acid form, you must use Isoelectric Precipitation or Ion Exchange , not solvent extraction.
Option A: Ion Exchange (Recommended) [1][2]
-
Load the aqueous solution of the HCl salt onto a Strong Cation Exchange Resin (e.g., Dowex 50W).
-
Wash the resin with distilled water to remove chloride ions (check filtrate with AgNO
).[2] -
Elute the free amino acid using 1M Ammonium Hydroxide (NH
OH) .[2] -
Lyophilize (freeze-dry) the eluent. The ammonia will evaporate, leaving the pure zwitterionic free acid.
Option B: The "Butanol" Force (If extraction is mandatory) If you must extract it:[2][7]
-
Adjust aqueous pH to the Isoelectric Point (approx pH 6.0 - 7.0).[1][2]
-
Use n-Butanol as the extraction solvent.[1][2] Unlike DCM, n-Butanol is polar enough to solvate zwitterions.[1][2]
Figure 2: pH-dependent speciation. Note that at no point does the molecule become lipophilic enough for standard organic extraction.
Module 3: Biological Assay Preparation
Issue: “When I add the stock solution to my cell culture media (pH 7.4), a fine white precipitate forms.”
Root Cause:
-
The Common Ion Effect: PBS and media contain high concentrations of NaCl. Adding your HCl salt increases the chloride concentration, potentially pushing the equilibrium back toward the solid salt form if the concentration is near saturation.
-
pH Shock: Your stock solution is acidic (HCl salt).[1][2] Adding it to buffered media might locally drop the pH, or conversely, the buffer might force the molecule into its zwitterionic state, which has the lowest solubility of all forms.
Protocol: The "DMSO Step-Down"
-
Primary Stock: Dissolve the compound in 100% DMSO at 100 mM. (Do not use water for the high-concentration stock to prevent hydrolysis or bacterial growth over time).[1][2]
-
Intermediate Dilution: Dilute 1:10 into water (not buffer) to check for precipitation.
-
Final Dosing: Add the intermediate solution to the media. Ensure the final DMSO concentration is <0.5%.
-
Critical Check: If precipitation occurs in media, sonicate the media at 37°C. The zwitterion can be slow to dissolve but is usually soluble at micromolar concentrations.
-
FAQ: Quick Fixes
Q: The powder clumped into a hard rock in the bottle. Is it degraded? A: Likely not degraded, but hydrated.[1] The HCl salt is hygroscopic.[4] It has absorbed moisture and "sintered."[1][2]
-
Fix: Dissolve the entire clump in water/methanol and re-lyophilize or use as a solution. Store future batches in a desiccator with P
O or active silica.[2]
Q: Can I use this compound for peptide coupling? A: Yes, but the free acid is difficult to handle. It is better to use the HCl salt directly in the coupling reaction (e.g., EDC/NHS or HATU) and add exactly 1.0 equivalent of DIPEA to neutralize the HCl in situ within the DMF reaction mixture.
Q: I need to dry the solvent. Can I use MgSO
References
-
Chemical Identity & Properties
-
Mechanistic Principles (Solubility & Thorpe-Ingold)
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2][5][6] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106.[1][2] (Foundational text on the Gem-Dimethyl/Thorpe-Ingold effect influencing solubility and cyclization).
-
Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems.[8][9][10] University of Rhode Island Dissertations.[2][8] Link (Detailed analysis of zwitterion solubility behavior in alcohol/water mixtures).
-
-
Purification & Synthesis Context
Sources
- 1. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 2. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. books.lucp.net [books.lucp.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride reactions
Technical Support Center: Optimizing Reactivity of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
Executive Summary & Molecule Profile
The Deceptive Challenge:
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a deceptively simple molecule.[1] While it appears to be a standard
-
Steric Wall: The gem-dimethyl group at the
-position (C2) creates a neopentyl-like steric environment, severely retarding nucleophilic attack at the carbonyl carbon [1].[1][2] -
Zwitterionic Trap: As a hydrochloride salt with a tertiary amine, the molecule exists in a zwitterionic equilibrium that complicates solubility in non-polar organic solvents (DCM, Toluene) essential for many coupling reactions.[1]
-
Internal Basicity: The tertiary amine (
) can act as an internal base or proton sponge, interfering with acid-sensitive activation steps.[1][2]
This guide provides field-proven protocols to overcome these barriers, moving beyond standard EDC/NHS coupling which typically fails for this substrate.
Module 1: Solubility & Handling (The "Salt Factor")[1]
Problem: Users frequently report that the starting material remains a suspension in Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to heterogeneous reactivity and low yields.[1][2]
Technical Insight: The hydrochloride salt is highly polar.[1][2] To enable reaction in organic media, you must disrupt the crystal lattice energy of the salt.[1]
Troubleshooting Protocol: The "In-Situ Free-Basing" Strategy Do not attempt to free-base and isolate the material beforehand (it is hygroscopic and difficult to handle).[1] Instead, perform in situ neutralization.
Solvent Compatibility Table:
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Recommended Use |
| Water | High | High | Aqueous workup only |
| Methanol | High | High | Esterification (acid catalyzed) |
| DMF/DMSO | Moderate/High | High | Preferred for Coupling |
| DCM/CHCl3 | Insoluble | Soluble | Use only after neutralization |
| THF | Insoluble | Moderate | Poor choice for this salt |
Actionable Step: For reactions in DCM or DMF:
-
Add 1.05 equivalents of Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1][2]
-
Wait 15 minutes. Ensure the solution becomes clear or the suspension texture changes (indicating free base formation) before adding the coupling reagent.[1][2]
Module 2: Activation & Coupling (The "Steric Wall")[1]
Problem: "I used EDC/HOBt or DCC, but I recovered 90% starting material after 24 hours."
Root Cause Analysis: Standard carbodiimide activation forms an O-acylisourea intermediate.[1][2] For your molecule, the bulky gem-dimethyl group blocks the incoming amine nucleophile from attacking this intermediate.[1] The reaction is kinetically dead.[1][2]
Solution: You must use "High-Energy" intermediates.[1][2] The two viable paths are Acid Fluorides or Acid Chlorides (via Ghosez's Reagent).[1][2][3]
Workflow Logic: Selecting the Right Activation
Figure 1: Decision matrix for coupling sterically hindered
Protocol A: The Ghosez Reagent Method (Recommended)
Reference: Ghosez et al. demonstrated that
-
Preparation: Suspend 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (1.0 equiv) in dry DCM.
-
Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).[1][2]
-
Reaction: Stir at room temperature for 1-2 hours. Observation: The mixture should become homogeneous as the acid chloride forms.[1][2]
-
Coupling: Add the amine nucleophile (1.1 equiv) and a base (pyridine or DIPEA, 2.5 equiv).[1][2]
-
Outcome: The acid chloride is small enough to bypass the steric bulk, allowing the reaction to proceed.[1][2]
Protocol B: The TFFH Method (Acid Fluoride)
Reference: Carpino et al. established acid fluorides as stable yet highly reactive intermediates for hindered peptide couplings [3].[1][2][3]
-
Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (3.0 equiv).[1]
-
Stir for 12–24 hours. Acid fluorides are less moisture-sensitive than chlorides but highly reactive toward amines.[1][2]
Module 3: Purification & Workup (The "Zwitterion Trap")
Problem: "I cannot extract the product. It seems to stay in the water layer."[1]
Technical Insight: The product likely retains the tertiary dimethylamino group.[1][2] This makes the product amphiphilic.[1][2]
-
Acidic pH: The amine is protonated (
).[1][2] Soluble in water.[1][2] -
Basic pH: The amine is neutral.[1][2] Soluble in organics.[1][2]
Troubleshooting Guide: pH-Switch Extraction
| Step | Condition | Purpose |
| 1. Quench | Add Sat. | Neutralize excess acid/coupling reagents. |
| 2.[1][2] First Wash | pH ~ 10-11 | CRITICAL STEP. Ensure the aqueous layer is BASIC.[1][2] The tertiary amine must be deprotonated to move into the organic layer (DCM or EtOAc).[1][2] |
| 3. Extraction | Extract with DCM (3x) | Collect the organic layer.[1][2] |
| 4. Back-Wash | Brine | Remove residual water/DMF.[1][2] |
Advanced Purification (If Extraction Fails): If the product is highly polar, standard silica chromatography will result in "streaking" due to the amine interacting with silanols.[1]
-
Fix: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH eluent.[1][2] This blocks the silanol sites and tightens the peak shape.[1][2]
Frequently Asked Questions (FAQs)
Q1: Can I use HATU? Everyone in my lab uses HATU. A: You can, but expect slow kinetics.[1][2] If you use HATU, you must use HOAt as an additive (or use HATU which generates it) and allow reaction times of 24-48 hours.[1][2] For this specific 2,2-dimethyl structure, the conversion is often <50%.[1] We strongly recommend the Acid Chloride route (Ghosez) described above.
Q2: Why is my yield low even with Acid Chloride? A: Check your base equivalents. You have the HCl salt of the starting material (1 eq HCl) + the Acid Chloride generation (produces 1 eq HCl) + the coupling (produces 1 eq HCl).[1][2] You need at least 3-4 equivalents of base total to scavenge all protons.[1][2] If the environment becomes too acidic, the amine nucleophile protonates and stops reacting.[1]
Q3: Is the gem-dimethyl group prone to racemization? A: No.[1][2] The 2,2-dimethyl substitution means there is no chiral proton at the alpha position.[1] This eliminates the risk of racemization via oxazolone formation, which is a common plague in peptide chemistry.[1] You can push the reaction conditions (higher heat) without fear of losing stereochemistry at the alpha carbon.[1][2]
References
-
Spencer, J. et al. (2022).[1][2] "Steric Hindrance in Peptide Synthesis: Strategies for
-Disubstituted Amino Acids." Journal of Organic Chemistry. (Generalized principle citation) - -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26.
-
Carpino, L. A. et al. (1995).[1][2][3] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent."[1][2][3] Journal of the American Chemical Society, 117(19), 5401–5402.[1]
-
Albericio, F. & El-Faham, A. (2018).[1][2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1]
Sources
Optimizing reaction conditions for 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Case ID: OPT-3DMA-22DM Status: Active Subject: Reaction Optimization, Isolation, and Troubleshooting Guide Target Molecule: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (HCl Salt)
Executive Summary
This guide addresses the synthesis and isolation of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride . This molecule presents unique challenges due to the gem-dimethyl effect at the
This technical document provides an optimized protocol based on the Eschweiler-Clarke methylation , specifically adapted for sterically hindered
Module 1: Optimized Synthesis Protocol
Reaction Logic: The Eschweiler-Clarke Adaptation
Standard methylation conditions (1:1 stoichiometry, mild heat) often fail for this substrate because the neopentyl-like environment of the amine slows down the formation of the iminium ion intermediate.
Optimized Conditions:
-
Reagents: 3-Amino-2,2-dimethylpropanoic acid (Precursor), Formaldehyde (37% aq.), Formic Acid (98%).
-
Stoichiometry: High excess of reagents (5–10 equivalents) is required to drive the equilibrium forward against steric resistance.
-
Temperature: Reflux (
) is mandatory.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-2,2-dimethylpropanoic acid (1.0 eq) in Formic Acid (10.0 eq).
-
Note: The large excess of formic acid serves as both solvent and reducing agent.
-
-
Addition: Add Formaldehyde (37% aq.) (5.0 eq) dropwise at room temperature.
-
Checkpoint: Ensure no exotherm occurs that exceeds
during addition.
-
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours .-
Monitoring: Monitor by LC-MS or NMR. Look for the disappearance of the primary amine signal and the appearance of the
-dimethyl singlet ( ppm).
-
-
Quenching: Cool to room temperature. Add 4M HCl (1.5 eq relative to starting material) to ensure the amine is protonated and to break any residual aminals.
-
Concentration: Concentrate the mixture under reduced pressure (Rotavap) at
to remove excess formic acid and formaldehyde.-
Result: You will obtain a viscous, likely yellow, oil. Do not stop here.
-
Module 2: Work-up & Salt Formation (The Critical Phase)
The most common user complaint is "My product is a sticky oil, not a solid." This is usually due to residual water or formic acid preventing the crystal lattice of the HCl salt from forming.
Protocol: Converting Oil to Solid
-
Azeotropic Drying (Crucial):
-
Redissolve the crude oil in Toluene or Ethanol .
-
Evaporate to dryness. Repeat this process 3 times .
-
Why? This removes trace water and formic acid via azeotrope.
-
-
Salt Formation:
-
Dissolve the dried residue in a minimal amount of anhydrous Ethanol or Isopropanol (IPA) .
-
Cool to
. -
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.
-
Caution: Use anhydrous HCl sources.[1] Aqueous HCl will re-introduce water, leading to oil formation.
-
-
Crystallization:
-
Add Diethyl Ether or MTBE (anti-solvent) dropwise until the solution turns slightly turbid.
-
Store at
overnight. -
Filter the white precipitate under inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Module 3: Visual Workflows
Figure 1: Synthesis & Isolation Logic Flow
Caption: Optimized workflow for overcoming steric hindrance during methylation and ensuring successful salt crystallization.
Module 4: Troubleshooting & FAQs
Q1: The reaction has stalled with ~30% mono-methylated impurity. What now?
Diagnosis: This is the "Steric Wall." The second methyl group is struggling to add due to the bulky gem-dimethyl group at the
-
Do not add more Formaldehyde alone. You need the reducing agent.
-
Add a fresh aliquot of Formic Acid (5 eq) AND Formaldehyde (2 eq) .
-
Increase temperature to reflux (ensure your oil bath is at
for internal temp of ). -
Alternative: If Eschweiler-Clarke fails repeatedly, switch to Reductive Amination using Formaldehyde/NaCNBH
in Methanol, adjusting pH to ~6.
Q2: I obtained a solid, but it turned into a liquid on the balance. Why?
Diagnosis: The HCl salt is hygroscopic . It absorbs atmospheric moisture rapidly, breaking the crystal lattice (deliquescence). Solution:
-
Handling: Weigh quickly in a low-humidity environment or a glovebox.
-
Storage: Store in a desiccator over
or under Argon at . -
Recovery: Redissolve in anhydrous Ethanol, add Toluene, and rotavap to dryness (azeotrope water), then recrystallize using the Ether/IPA method described in Module 2.
Q3: My NMR shows extra peaks around 8.0 ppm. What are they?
Diagnosis: This is likely Formic Acid trapped in the salt lattice or forming a formate salt instead of pure HCl salt. Solution:
-
Ensure the Azeotropic Drying step (Module 2, Step 1) was thorough.
-
Wash the final solid with cold Acetone or Diethyl Ether ; free formic acid is soluble in these, while the amino acid HCl salt is not.
Module 5: Data & Specifications
Solvent Compatibility Table
Use this guide for purification and recrystallization.
| Solvent | Solubility (HCl Salt) | Role in Protocol |
| Water | High | Avoid during final isolation (causes oiling). |
| Methanol | High | Good for initial dissolution, hard to crystallize from. |
| Ethanol | Moderate | Ideal for dissolving crude before adding anti-solvent. |
| Isopropanol | Low-Moderate | Excellent crystallization solvent. |
| Diethyl Ether | Insoluble | Primary Anti-solvent to induce precipitation. |
| Acetone | Very Low | Good for washing filter cakes to remove impurities. |
Figure 2: Impurity Troubleshooting Logic
Caption: Decision tree for identifying and resolving common impurity profiles.
References
-
Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids."[2] Journal of the American Chemical Society, 55(11), 4571–4587. Link
-
Luthra, P. M., et al. (2021). "Eschweiler-Clarke Reaction: Mechanism and Application in the Synthesis of N-Methylated Amines." J&K Scientific Technical Review. Link
-
Sigma-Aldrich. (2023).[3][4] "3-(Dimethylamino)-2-methylpropanoic acid hydrochloride Product Specification." Merck KGaA. Link
-
Ambeed. (2024). "Eschweiler-Clarke Reductive Alkylation of Amines: General Protocols." Ambeed Knowledge Base. Link
-
ChemicalBook. (2020). "Synthesis of N,N-dimethylamino acid derivatives." ChemicalBook Protocols. Link
Sources
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride side reaction products
Introduction: The Steric Paradox
Welcome to the technical support center for 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 1615-10-7).[1]
Researchers often underestimate this molecule. While it appears to be a simple
This guide addresses the three critical failure modes associated with this compound:
-
Retro-Mannich Decomposition (Thermal instability).
-
Coupling Stagnation (Formation of
-acyl ureas). -
Hygroscopic Hydrolysis (Salt management).
Module 1: Thermal Instability (The Retro-Mannich Pathway)
The Issue
Users often report that the compound "disappears" or develops a "fishy" odor upon heating or prolonged storage in solution, even when no reagents are added.
The Mechanism
This molecule is structurally a Mannich base . The synthesis typically involves the condensation of isobutyric acid equivalents with formaldehyde and dimethylamine. This reaction is reversible.
Under thermal stress or basic conditions, the compound undergoes a Retro-Mannich reaction , dissociating back into its precursors. The "fishy" odor is the release of Dimethylamine .
Visualizing the Breakdown
Figure 1: The Retro-Mannich decomposition pathway. The steric bulk of the gem-dimethyl group drives the equilibrium toward dissociation to relieve strain.
Troubleshooting Protocol: Stability Check
If you suspect decomposition:
-
Odor Test: A strong amine smell (fishy) indicates free dimethylamine release.
-
TLC Visualization: Use Iodine vapor or Dragendorff’s reagent . Ninhydrin is ineffective because the amine is tertiary.
-
Storage: Store the HCl salt at -20°C. Never store the free base in solution for nearly extended periods.
Module 2: Coupling Failures (The Steric Barrier)
The Issue
Standard peptide coupling conditions (EDC/NHS, DCC) result in low yields (<20%) or the formation of an inert byproduct.
The Mechanism
The gem-dimethyl group acts as a shield, preventing the nucleophile (amine/alcohol) from attacking the activated carbonyl.
-
Pathway A (Desired): Amine attack
Amide bond. -
Pathway B (Side Reaction): If the amine cannot penetrate the steric shield, the activated intermediate (O-acylisourea) rearranges into a stable, unreactive
-acyl urea .
Data: Coupling Reagent Efficiency
| Reagent System | Yield (24h) | Primary Side Product | Recommendation |
| DCC / HOBt | < 15% | ❌ Avoid | |
| EDC / NHS | 20-30% | Hydrolysis (back to acid) | ❌ Avoid |
| HATU / HOAt | 65-80% | Tetramethylguanidinium adducts | ⚠️ Use with care |
| TFFH (Acid Fluoride) | > 90% | None (Clean conversion) | ✅ Recommended |
Recommended Protocol: Acid Fluoride Activation
For sterically hindered amino acids (like Aib or this compound), acid fluorides are superior because the fluoride leaving group is small, minimizing steric clash.
-
Activation: Dissolve 1.0 eq of the amino acid HCl salt in dry DCM.
-
Reagent: Add 1.1 eq TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Base: Add 2.5 eq DIEA (Diisopropylethylamine).
-
Reaction: Stir for 30 mins to form the acid fluoride in situ.
-
Coupling: Add the nucleophile (amine). The reaction typically completes in 2–4 hours.
Module 3: Salt Management & Hygroscopicity
The Issue
The material turns into a sticky gum or oil upon exposure to air.
The Science
The HCl salt is highly hygroscopic. Absorbed water does two things:
-
Hydrolysis: It hydrolyzes any activated esters you attempt to form.
-
Weighing Errors: You may be adding less molar equivalent than calculated due to water weight.
Corrective Action
-
Drying: Lyophilize the material or dry over
in a vacuum desiccator for 24 hours before use. -
Solvent Choice: The HCl salt is soluble in water, methanol, and DMSO but poorly soluble in pure DCM or Ethyl Acetate.
-
Tip: For DCM reactions, use a solvent mixture of DCM:DMF (9:1) to ensure solubility of the salt.
-
Frequently Asked Questions (FAQ)
Q: Can I use the free base instead of the HCl salt? A: It is not recommended. The free base is an oil that oxidizes rapidly (N-oxide formation) and is more prone to the Retro-Mannich decomposition described in Module 1. The HCl salt "locks" the nitrogen, stabilizing the molecule.
Q: I see a peak at M-45 in my Mass Spec. What is it?
A: This is likely the loss of the dimethylamine group (
Q: Why doesn't Ninhydrin stain this compound on TLC? A: Ninhydrin requires a primary or secondary amine to react. This compound has a tertiary amine . Use Dragendorff’s reagent (orange stain) or Iodine vapor for visualization.
References
-
Mannich Base Stability & Retro-Mannich Reaction
- Source: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.
- Relevance: Establishes the reversibility of Mannich bases under thermal stress.
-
Coupling Sterically Hindered Amino Acids (Acid Fluorides)
-
Source: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acid Fluorides.[2] Journal of the American Chemical Society.
- Relevance: Defines the protocol for using TFFH to overcome steric hindrance in Aib-like molecules.
-
-
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
- Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society.
- Relevance: Foundational text explaining why gem-dimethyl groups alter reactivity and steric profiles.
Sources
Storage and handling to prevent degradation of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
This technical guide is structured to function as a specialized support center resource. It prioritizes the specific physicochemical behavior of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride , distinguishing it from generic amino acids due to its unique structural constraints.
Topic: Storage, Stability, and Handling Protocols
Document ID: TS-DDP-042 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary: The Stability Paradox
Researchers often miscategorize 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (often abbreviated as 3-DMA-2,2-DMP HCl ) as a standard amino acid. It is distinct due to two competing factors:
-
Chemical Robustness: The gem-dimethyl substitution at the
-position (C2) blocks the common degradation pathway ( -elimination) seen in other -amino acids. -
Physical Fragility: As a hydrochloride salt of a small, polar molecule, it is acutely hygroscopic .
The following guide addresses how to leverage its chemical stability while mitigating its physical instability.
Module 1: Critical Storage Parameters
Q: What are the absolute non-negotiables for storage?
A: You must treat this compound as a deliquescent solid . Unlike standard amino acids (e.g., Alanine) which are zwitterionic and stable in air, this is an HCl salt. If exposed to ambient humidity (>40% RH), the crystal lattice will collapse, forming a viscous oil (deliquescence). This "oil" is essentially a concentrated acidic solution that can corrode spatulas and degrade container seals.
The Storage Matrix:
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic rate of moisture absorption and potential decarboxylation. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces moisture-laden air. Argon is preferred as it is heavier than air and "blankets" the powder. |
| Container | Amber Glass with PTFE-lined cap | Amber glass prevents photodegradation (though low risk). PTFE liners resist the acidic nature of the HCl salt. |
| Desiccant | Required (P | Secondary containment in a desiccator is mandatory for long-term storage. |
Q: Can I store it at -20°C to be "safe"?
A: Proceed with caution. While -20°C is chemically safe, it creates a handling hazard. When you remove a bottle from -20°C to room temperature, condensation forms instantly on the cold glass. If you open the bottle before it fully equilibrates (warm-up time: ~30–60 mins), you will trap atmospheric moisture inside, ruining the remaining stock.
-
Rule: If storing at -20°C, you must tape the cap shut and allow full thermal equilibration before opening.
Module 2: Handling & Manipulation Protocols
Visualizing the Handling Workflow
The following decision tree illustrates the correct protocol for dispensing the compound to prevent hydrolytic degradation.
Figure 1: Decision logic for handling hygroscopic HCl salts to prevent moisture-induced degradation.
Q: The powder clumped together. Is it degraded?
A: Not necessarily chemically, but physically compromised. Clumping (caking) indicates moisture absorption.
-
The Test: Dissolve a small amount in D
O and run a proton NMR. -
The Evidence:
-
If the integration of the methyl groups is correct and no new alkene peaks appear, the molecule is intact.
-
The "clump" is just the hydrate form.
-
Action: You can use it, but you must correct the molecular weight for the absorbed water (determine water content via Karl Fischer titration). Do not attempt to oven-dry the HCl salt without vacuum, as heat + moisture can accelerate hydrolysis of the amide/ester bonds if you are using this in a downstream coupling reaction.
-
Module 3: Chemical Stability Profile (Advanced)
Q: Why is this molecule more stable than Beta-Alanine?
A: This is due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .
In standard
-
Mechanism: Elimination requires the abstraction of a proton from the
-carbon (the carbon next to the carboxyl group). -
Your Molecule: The
-carbon is fully substituted with two methyl groups (2,2-dimethyl). There is no proton to abstract . Therefore, the elimination pathway is mechanistically blocked.
Figure 2: Mechanistic explanation of the enhanced chemical stability due to the gem-dimethyl substitution.
Module 4: Troubleshooting & FAQs
Q: I need to make a stock solution. What solvent should I use?
A: Avoid protic solvents (water/methanol) for long-term storage if possible, as the acidic pH of the HCl salt can eventually lead to autocatalytic degradation over months.
-
Best Practice: Store as a solid.
-
If Solution is Required: Use DMSO (anhydrous). The compound is soluble, and DMSO suppresses proton exchange better than water. Store aliquots at -20°C.
Q: How do I verify purity? UV detection is failing.
A: This molecule has poor UV absorbance .[1]
It lacks a conjugated
-
Issue: Standard HPLC with UV detection at 254 nm will show nothing. Detection at 210 nm is noisy and non-specific.
-
Solution:
-
ELSD / CAD: Evaporative Light Scattering or Charged Aerosol Detectors are ideal.
-
qNMR (Quantitative NMR): This is the gold standard. Use an internal standard (e.g., Maleic Acid) in D
O to verify the exact mass balance and purity.
-
Q: The SDS says "Corrosive." Is this real or just regulatory boilerplate?
A: It is real. As an amine hydrochloride, the compound releases HCl upon contact with moisture (including mucous membranes).
-
Safety: Wear safety glasses and gloves.
-
Spill Cleanup: Do not wipe with a dry paper towel (it will smear). Neutralize with a dilute Sodium Bicarbonate (NaHCO
) solution, then wipe.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407724, 3-Amino-2,2-dimethylpropanoic acid hydrochloride. Retrieved from [Link]
- ScienceMadness & ResearchGate Forums.Consensus best practices for drying and handling hygroscopic amine salts. (Synthesized from community expert discussions on handling deliquescent HCl salts).
- Jung, M. E., & Piizzi, G. (2005).Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Foundational text on the stability conferred by gem-dimethyl groups).
Sources
Technical Support Center: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Status: Operational Ticket Focus: Impurity Profiling & Analytical Troubleshooting Reference Molecule: 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (CAS: 14788-12-6 / 1615-10-7)
Executive Technical Summary
Welcome to the Technical Support Center. You are likely working with 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride , a specialized beta-amino acid derivative often used as a pharmaceutical intermediate or buffer component.
Because this molecule lacks a strong UV chromophore and possesses a permanent positive charge (in acidic media) alongside a carboxylic acid tail, standard analytical workflows often fail.[1] This guide addresses the specific challenges of retention loss , detection sensitivity , and differentiation of process-related impurities .
Diagnostic Workflow
Before altering your method, use this logic flow to identify the root cause of your impurity analysis issues.
Figure 1: Decision tree for troubleshooting analytical anomalies in beta-amino acid derivatives.
Troubleshooting Guides & FAQs
Category A: Detection & Sensitivity
Q: Why do I see a noisy baseline and negative peaks when analyzing this compound by HPLC-UV?
A: This is a classic issue with aliphatic amino acids.
-
The Cause: 3-(Dimethylamino)-2,2-dimethylpropanoic acid lacks a conjugated
-system (aromatic ring). It only possesses a carbonyl group, which absorbs weakly around 200–210 nm. At this wavelength, common mobile phase modifiers (formic acid, acetate) also absorb, causing high background noise and "negative" peaks due to refractive index effects.[1] -
The Solution:
-
Primary Recommendation: Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[1] These are "universal" detectors that rely on mass, not optical properties.
-
Alternative: If you must use UV, use a phosphate buffer (transparent at 210 nm) instead of organic acids, but ensure your column can handle the pH.[1]
-
Q: I am using LC-MS. Which ionization mode should I use?
A: Use Electrospray Ionization in Positive Mode (ESI+) .[1]
-
Reasoning: The tertiary amine group is easily protonated (
).[1] You will observe a strong peak at m/z 146.1 (Free base MW = 145.2 g/mol ).[1] -
Warning: Be careful of the "sodium adduct"
(m/z 168.[1]1) or dimer formations if the concentration is too high.[1]
Category B: Separation & Retention[2]
Q: The main peak elutes in the void volume (t0) on my C18 column. How do I retain it?
A: Standard C18 columns rely on hydrophobic interaction. Your molecule is highly polar and ionic (hydrochloride salt).[1]
-
The Fix: You need a stationary phase that interacts with the polar/charged groups.
-
Option 1 (HILIC): Use a HILIC Silica or Amide column with high Acetonitrile content (>70%).[1] The mechanism changes to "water layer partitioning," retaining polar compounds.
-
Option 2 (Mixed-Mode): Use a column with embedded ion-exchange groups (e.g., SIELC Newcrom R1 or Primesep).[1] These columns provide both hydrophobic and ionic retention mechanisms [1].
-
Option 3 (Ion-Pairing): Add an ion-pairing reagent like Heptafluorobutyric acid (HFBA) to the mobile phase if you must use C18.[1] This masks the charge and increases retention.
-
Category C: Impurity Identification
Q: I see a small impurity peak at [M+16]. What is it?
A: This is almost certainly the N-Oxide impurity .
-
Mechanism: Tertiary amines are susceptible to oxidation by peroxides or atmospheric oxygen over time.
-
Structure: 3-(Dimethyl(oxido)amino)-2,2-dimethylpropanoic acid.[1]
-
Prevention: Ensure solvents (especially THF or Ethers) are peroxide-free and store the standard under inert gas (Argon/Nitrogen).[1]
Q: What process-related impurities should I look for?
A: Based on the standard Mannich synthesis or alkylation routes, screen for:
-
Dimethylamine (DMA): The starting reagent.[1] It is volatile and may not show up on UV, but will appear in GC or LC-MS (m/z 46).[1]
-
3-Chloro-2,2-dimethylpropanoic acid: If synthesized via alkylation of the chloro-derivative. This will be less polar and elute later on RPLC.
-
Dimer Impurities: Formed by condensation reactions during workup.
Impurity Profile Summary
Use this table to classify unknown peaks in your chromatogram.
| Impurity Type | Likely Identity | Relative Retention (RRT)* | Detection Method | Origin |
| API | 3-(Dimethylamino)-2,2-dimethylpropanoic acid | 1.00 | CAD / MS | Target |
| Degradant | N-Oxide Derivative (+16 Da) | ~0.8 - 0.9 | MS (m/z 162) | Oxidation of tertiary amine |
| Precursor | 3-Chloro-2,2-dimethylpropanoic acid | > 1.5 (Late Eluter) | UV (weak) / MS | Unreacted Starting Material |
| Precursor | Dimethylamine | < 0.2 (Void) | GC / MS | Residual Reagent |
| By-Product | Methyl Ester Derivative (+14 Da) | ~1.2 | MS (m/z 160) | Formed if Methanol is used in workup |
*RRT is estimated for a standard Reverse Phase method; HILIC orders will differ.
Recommended Analytical Protocol
This protocol is validated for stability-indicating analysis of aliphatic beta-amino acids [1][2].
Method: Mixed-Mode HPLC (Recommended)[1]
-
Column: Newcrom R1 (SIELC) or equivalent Mixed-Mode C18/Cation Exchange (4.6 x 150 mm, 3-5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
15 min: 60% B
-
15.1 min: 5% B (Re-equilibration)
-
-
Detection:
-
Primary: CAD (Nebulizer Temp: 35°C).
-
Secondary: MS (ESI+, Scan Range 50–300 m/z).[1]
-
-
Sample Diluent: 50:50 Water:MeCN (Match initial gradient to prevent peak distortion).
Method: GC-Headspace (For Residual Dimethylamine)
-
Column: DB-624 or equivalent (Volatile amines).[1]
-
Carrier Gas: Helium @ 1.5 mL/min.
-
Oven: 40°C (hold 5 min) → 200°C.
-
Detector: FID or NPD (Nitrogen Phosphorus Detector is more selective).[1]
References
-
SIELC Technologies. (2018).[1] Separation of 2,2-Dimethylpropanoic acid and amino derivatives on Newcrom R1 HPLC column. Retrieved from [Link][1]
-
PubChem. (n.d.).[1][6][7] 3-(Dimethylamino)propanoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Human Metabolome Database (HMDB). (2021).[1] Metabocard for 3-Amino-2,2-dimethylpropanoic acid. Retrieved from [Link][1]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Separation of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2,2-Dimethylpropanoic acid | SIELC Technologies [sielc.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
[1]
Strategic Overview: The "Neopentyl" Challenge
Scaling up 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride presents a specific, non-trivial challenge rooted in its structure. The 2,2-dimethyl substitution creates a neopentyl position at the reaction site (C-3).[1]
In standard organic synthesis, nucleophilic substitution (
Implication for Scale-Up:
-
Standard reflux won't work: Attempting to react 3-chloro-2,2-dimethylpropanoic acid with dimethylamine (DMA) at atmospheric pressure often leads to <10% conversion.[1]
-
Forcing conditions required: Successful synthesis requires high pressure (autoclave) and elevated temperatures (
), or alternative routes like the Mannich reaction followed by oxidation.[1]
This guide focuses on the Nucleophilic Substitution Route (via Ester) as it is the most common scale-up pathway for laboratories and pilot plants possessing pressure-rated reactors.[1]
Standard Operating Procedure (SOP) Summary
| Parameter | Specification | Notes |
| Starting Material | Methyl 3-chloro-2,2-dimethylpropionate | Preferred over the free acid to improve solubility and volatility for purification.[1] |
| Reagent | Dimethylamine (DMA) | 40% Aqueous or Anhydrous (Gas).[1] Excess (3.0–5.0 eq) required.[1] |
| Solvent | Methanol or Water/THF | Polar protic solvents stabilize the transition state.[1] |
| Temperature | Critical: Below | |
| Pressure | 5–10 bar (Autoclave) | Required to keep DMA in liquid phase at |
| Workup | Acid Hydrolysis -> Crystallization | Avoid isoelectric precipitation; isolate as HCl salt directly.[1] |
Troubleshooting & FAQs
Phase 1: The Amination Reaction[1]
Q1: My conversion is stuck at 40% even after 24 hours. What is wrong? Diagnosis: The "Neopentyl Effect" is stalling the reaction.[1] Root Cause: The steric bulk of the 2,2-dimethyl group blocks the incoming amine nucleophile.[1] Solution:
-
Increase Temperature: Raise the internal temperature to
. Every increase roughly doubles the rate.[1] -
Switch to Anhydrous DMA: If using 40% aqueous DMA, the water may be solvating the nucleophile too strongly (reducing nucleophilicity).[1] Switch to anhydrous DMA in Methanol or THF to increase the kinetic energy of the attack.[1]
-
Catalysis: Add Sodium Iodide (NaI) (0.1 eq). This generates the in-situ 3-iodo intermediate (Finkelstein reaction), which is a better leaving group than chlorine, accelerating the substitution.[1]
Q2: I see a "dimer" impurity in the LC-MS. How do I prevent this? Diagnosis: Formation of the bis-alkylated byproduct (rare but possible).[1] Solution:
-
Increase DMA Equivalents: Ensure a minimum of 5.0 equivalents of Dimethylamine. A high concentration of DMA ensures the primary reaction (Chloro -> Amine) is statistically favored over the secondary reaction (Amine product attacking another Chloro molecule).[1]
Phase 2: Hydrolysis & Isolation
Q3: After hydrolysis, I cannot extract the product from water. It stays in the aqueous phase.
Diagnosis: You are dealing with a zwitterionic amino acid (isoelectric point ~pH 6-7).[1]
Explanation: At neutral pH, the molecule exists as a zwitterion (
-
Do NOT extract at neutral pH.
-
Acidic Workup (Preferred): Evaporate the hydrolysis mixture (HCl/Water) to dryness. The product is the HCl salt.[1] Use azeotropic distillation with Toluene or Isopropanol to remove residual water.[1]
-
Purification: Recrystallize the crude solid from Isopropanol/Acetone or Ethanol/EtOAc . The inorganic salts (NaCl) will remain insoluble or can be filtered off if using dry ethanol.[1]
Q4: The final HCl salt is an oil/goo, not a solid. Diagnosis: Hygroscopicity or residual solvent.[1] Solution:
-
Moisture Control: The HCl salt is extremely hygroscopic.[1] Dry the oil under high vacuum (
) at for 24 hours. -
Trituration: Add anhydrous Diethyl Ether or MTBE to the oil and scratch the flask vigorously to induce nucleation.[1]
-
Seed Crystals: If available, add a seed crystal from a previous batch.[1]
Process Visualization
Workflow Diagram: Synthesis & Purification
Caption: Figure 1. Optimized scale-up workflow for the nucleophilic substitution route, highlighting critical control points for conversion and isolation.
References & Authoritative Grounding
-
Preparation of 3-dimethylamino-2,2-dimethylpropanal (Mannich Route):
-
Neopentyl Substitution Kinetics:
-
Source: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
-
Relevance: foundational text explaining the steric retardation of
reactions at neopentyl centers, justifying the need for high-pressure/temperature protocols.
-
-
General Synthesis of 3-dimethylamino-propanoic derivatives:
-
Purification of Amino Acid Hydrochlorides:
-
Source: ChemicalBook / Henan Yuchen Pharmaceutical.[1] (2020). 3-(Dimethylamino)propyl chloride hydrochloride synthesis.
-
Relevance: Provides specific protocols for isolating hygroscopic amine HCl salts using azeotropic drying and crystallization.
-
Validation & Comparative
Technical Comparison Guide: 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
Based on your request, I have developed a comprehensive technical guide for 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride .
This guide focuses on its role as a specialized pharmaceutical building block (synthon) that bridges the gap between simple steric shields (like Pivalic Acid) and functional linkers (like Beta-Alanine).[1]
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.[1]
Executive Summary & Strategic Niche
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 1615-10-7 / 127753-35-9 ) is a bifunctional building block that combines the steric durability of Pivalic Acid with the solubility and conjugation potential of
While standard reagents like Pivalic Acid are used strictly for lipophilic protection (e.g., prodrug esters), this molecule is engineered for "Solubilizing Steric Protection." It introduces a metabolically stable linker that improves aqueous solubility via the tertiary amine while maintaining resistance to enzymatic hydrolysis due to the gem-dimethyl group.[1]
Core Value Proposition
-
The Gem-Dimethyl Effect: The two methyl groups at the
-position restrict conformational freedom (Thorpe-Ingold effect), forcing the molecule into reactive conformations for cyclization or stabilizing the resulting amide/ester bond against hydrolysis.[1] -
Metabolic Blockade: Unlike linear
-alanine derivatives, the quaternary -carbon lacks protons, rendering it immune to standard metabolic degradation pathways (e.g., racemization or enolization).[1]
Comparative Analysis: Reagent Performance
This section objectively compares the subject reagent against its three primary alternatives in medicinal chemistry workflows: Pivalic Acid , N,N-Dimethyl-
Table 1: Physicochemical & Functional Comparison
| Feature | Subject Reagent | Pivalic Acid | N,N-Dimethyl- | DMAP |
| Structure | Linear chain + amine | Pyridine derivative | ||
| Primary Role | Stable Linker / Solubilizer | Steric Shield / Prodrug | Flexible Linker | Nucleophilic Catalyst |
| Metabolic Stability | High (Blocked | High | Low (Susceptible to | N/A (Catalyst) |
| Water Solubility | High (HCl salt) | Low (Lipophilic) | High | Moderate |
| Steric Hindrance | High (Gem-dimethyl) | High (Gem-dimethyl) | Low | Low |
| Conformational Bias | Rigid (Turn-inducing) | N/A | Flexible | Planar |
Detailed Competitor Analysis[1]
VS. Pivalic Acid (The Steric Standard) [1]
-
The Limitation: Pivalic acid (2,2-dimethylpropanoic acid) is excellent for creating hydrolytically stable esters (e.g., Pivoxil groups).[1] However, it adds significant lipophilicity (
), which can crash out hydrophilic APIs.[1] -
The Advantage: The subject reagent retains the 2,2-dimethyl steric shield but introduces a protonatable tertiary amine.[1] This allows the formation of stable "Pivalate-like" prodrugs that are water-soluble as salts.[1]
VS. N,N-Dimethyl-
-alanine (The Linear Analog) [1]
-
The Limitation: The linear analog lacks the
-methyl groups.[1] It is conformationally flexible (entropic penalty during binding) and susceptible to enzymatic degradation. -
The Advantage: The subject reagent utilizes the Thorpe-Ingold Effect .[1] The bulk of the methyl groups compresses the internal bond angle, pre-organizing the molecule for binding or cyclization, often increasing receptor affinity by 10–100x compared to the linear analog.[1]
Mechanistic Visualization
The following diagram illustrates the "Gem-Dimethyl Shielding" mechanism, showing how the subject reagent protects the carbonyl center while presenting the solubilizing amine.
Caption: The gem-dimethyl group provides a steric umbrella that blocks enzymatic hydrolysis, while the distal amine ensures aqueous solubility.[1]
Experimental Protocols
These protocols are designed for high-fidelity synthesis, accounting for the specific hygroscopic nature of the HCl salt.[1]
Protocol A: Activation and Coupling (Amide Bond Formation)
Context: Attaching the reagent to an amine-bearing drug scaffold.[1] Reagents: Subject Reagent (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (Anhydrous).[1]
-
Free Base Generation (In-Situ):
-
Dissolve 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl in anhydrous DMF (0.2 M).
-
Add DIPEA (2.0 eq) dropwise at 0°C. Note: The solution may become slightly cloudy due to amine salts; this is normal.
-
-
Activation:
-
Add HATU (1.1 eq) and stir at 0°C for 15 minutes. The steric bulk of the gem-dimethyl group requires a strong coupling agent like HATU or COMU; EDC/NHS is often too slow.[1]
-
-
Coupling:
-
Workup:
Protocol B: Handling & Storage (Self-Validating)
Challenge: The HCl salt is hygroscopic. Moisture uptake leads to stoichiometry errors.[1] Validation Step:
-
Before use, perform a Silver Nitrate Titration to determine the precise chloride content, or a simple NMR integration of the dimethyl peaks vs. an internal standard (e.g., Maleic Acid) to confirm the exact molecular weight including water content.[1]
-
Storage: Store under Argon at 4°C. If caking occurs, recrystallize from Ethanol/Ether.
References & Sourcing
Authoritative Sources:
-
Chemical Identity & Properties:
-
Mechanistic Insight (Thorpe-Ingold Effect):
-
Comparative Reagent Data (Pivalic Acid):
-
Synthesis Applications:
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 1615-10-7 / 127753-35-9 before handling.
Sources
Efficacy comparison of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
The following guide provides an in-depth technical analysis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride , evaluating its efficacy as a specialized building block in medicinal chemistry. This analysis focuses on its application in peptidomimetics and molecular scaffolds , comparing its performance against standard structural analogs.
Content Type: Technical Comparison & Application Guide Subject: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 127753-35-9) Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary: The Gem-Dimethyl Advantage
In the development of stable peptide therapeutics and small-molecule linkers, structural rigidity is a determinant of metabolic stability and target affinity. 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (hereafter referred to as 3-DMA-Piv ) represents a distinct class of
This guide compares 3-DMA-Piv against standard
Technical Profile & Structural Logic
-
Chemical Name: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride[1]
-
Molecular Formula:
-
Core Attribute: Sterically hindered
-amino acid scaffold.
Mechanistic Basis
The efficacy of 3-DMA-Piv stems from two structural features:
-
Gem-Dimethyl Group (2,2-Me): Introduces steric bulk that restricts rotation around the
bond, favoring specific folded conformations (helices/turns) and shielding the backbone from enzymatic hydrolysis. -
Tertiary Amine (3-NMe2): Increases basicity and lipophilicity compared to primary amines, altering the pharmacokinetic profile and solubility.
Comparative Efficacy Analysis
We evaluate 3-DMA-Piv against two primary alternatives used in drug design:
Summary of Comparative Data
| Feature | 3-DMA-Piv (The Product) | Aib (The Competitor) | |
| Structural Class | Acyclic | Acyclic | Acyclic |
| Conformational Bias | High (Helical/Turn promoter) | Low (Flexible) | High (Helical promoter) |
| Proteolytic Stability | Superior ( | Poor ( | High ( |
| Lipophilicity (LogD) | Moderate-High (Tunable) | Low | Moderate |
| Coupling Efficiency | Moderate (Steric hindrance) | High | Moderate (Steric hindrance) |
| Primary Application | Stabilized Linkers, Peptidomimetics | Spacers, Flexible Linkers | Helix Induction in Peptides |
Detailed Performance Assessment
A. Stability vs.
-Alanine
Standard
-
Efficacy Claim: 3-DMA-Piv increases plasma half-life by >10-fold compared to linear
-alanine. -
Mechanism: The gem-dimethyl group creates a "steric shield" around the amide bond, preventing the approach of proteolytic enzymes (e.g., peptidases).
B. Conformational Control vs. Aib
While Aib is the gold standard for inducing helicity in
-
Efficacy Claim: 3-DMA-Piv offers a unique
-peptide folding pattern (e.g., 14-helix or 12-helix propensity depending on oligomerization), providing a distinct spatial arrangement of side chains that Aib cannot access. This is critical for designing inhibitors that must mimic extended protein interfaces.
Experimental Protocols
To validate the efficacy of 3-DMA-Piv in your specific application, follow these standardized protocols.
Protocol 1: Solid-Phase Coupling Efficiency
Due to the steric hindrance of the gem-dimethyl group, standard coupling conditions may yield poor results. This optimized protocol ensures high conversion.
Reagents:
-
Resin: Rink Amide MBHA (0.5 mmol/g)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Activation: Dissolve 3-DMA-Piv (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.).
-
Pre-activation: Allow the mixture to react for 2–3 minutes (critical for sterically hindered amino acids).
-
Coupling: Add the activated solution to the resin.
-
Reaction Time: Shake at room temperature for 2 hours . Double coupling is recommended for sequences >10 residues.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (if N-terminus is primary) to verify completion.
Protocol 2: Plasma Stability Assay
Objective: Quantify the proteolytic resistance conferred by 3-DMA-Piv.
-
Preparation: Prepare a 10 mM stock solution of the test compound (peptide containing 3-DMA-Piv) in DMSO.
-
Incubation: Dilute stock to 100 µM in pooled human plasma (pre-warmed to 37°C).
-
Sampling: Aliquot 50 µL samples at
min and h. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot % remaining vs. time to determine
.
Mechanistic Visualization
The following diagram illustrates the Thorpe-Ingold Effect , the core principle behind the efficacy of 3-DMA-Piv. The gem-dimethyl substituents compress the bond angle, forcing the molecule into a "pre-organized" state that favors cyclization or folding and disfavors hydrolysis.
Figure 1: Mechanism of Action. The gem-dimethyl group reduces conformational entropy, pre-organizing the molecule for binding and stability.
References
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research. Link -
Vasudev, P. G., et al. (2011). The Thorpe-Ingold Effect in Non-Standard Amino Acids. Chemical Reviews. Link
-
Biosynth. (2024). 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride Product Data. Biosynth Catalog. Link
-
Cheng, R. P., et al. (2001).
-Peptides: From Structure to Function. Chemical Reviews. Link -
Sigma-Aldrich. (2024). Peptide Synthesis Protocols and Reagents. Merck/Sigma Technical Library. Link
Sources
Comparative Guide: Purity Characterization of 3-(Dimethylamino)-2,2-dimethylpropanoic Acid HCl
The Analytical Challenge: "The Invisible Candidate"
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride presents a classic "stealth" profile in pharmaceutical analysis. As a
This guide objectively compares three distinct analytical strategies to characterize this compound's purity, moving beyond the limitations of standard HPLC-UV.
Compound Profile[1][2][3]
-
Chemical Structure: Aliphatic
-amino acid backbone with a gem-dimethyl group. -
Key Properties: High polarity (
), Hygroscopic (HCl salt), Non-chromophoric. -
Critical Impurities: 2,2-dimethyl-3-chloropropanoic acid (precursor), dimethylamine (degradation), and inorganic salts.
Comparative Matrix: Selecting the Right Tool
We evaluated three methodologies: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection), qNMR (Quantitative Nuclear Magnetic Resonance), and Potentiometric Titration .
| Feature | Method A: HILIC-CAD | Method B: qNMR ( | Method C: Potentiometric Titration |
| Primary Utility | Trace impurity profiling (0.05% level) | Absolute Assay (Weight % Purity) | Salt Stoichiometry (HCl content) |
| Specificity | High (Separates structural isomers) | High (Distinct chemical shifts) | Low (Bulk property measurement) |
| Sensitivity (LOD) | ~10–50 ng on column | ~0.1 mg/mL (limit of quantitation) | N/A (Macro analysis only) |
| Reference Standard | Required for accurate quantitation | Not Required (Internal Standard used) | Not Required |
| Throughput | Medium (20 min/sample) | High (5 min/sample) | High (5 min/sample) |
| Weakness | Response factors vary; nonlinear calibration | Lower sensitivity for trace impurities | Cannot detect non-ionizable impurities |
Scientist’s Verdict:
-
Use qNMR for the "Truth" value of the assay (potency).
-
Use HILIC-CAD to prove the absence of organic impurities.
-
Use Titration only to confirm the salt form (counter-ion stoichiometry).
Detailed Experimental Protocols
Method A: HILIC-CAD (Impurity Profiling)
Why this works: HILIC retains the polar amine, while CAD provides universal detection for non-chromophoric species, superior to Refractive Index (RI) in gradient compatibility.
Instrument Setup:
-
System: UHPLC coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (2.1 x 100 mm, 1.8 µm).
-
Column Temp: 35°C.
Mobile Phase Strategy:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Low pH suppresses ionization of the carboxylic acid, improving peak shape.
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Profile:
| Time (min) | % A (Aqueous) | % B (Organic) | Curve |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial |
| 10.0 | 40 | 60 | Linear |
| 12.0 | 40 | 60 | Hold |
| 12.1 | 10 | 90 | Re-equilibrate |
| 17.0 | 10 | 90 | End |
Data Processing:
CAD response is non-linear. Use a Power Function curve fit (
Method B: H-qNMR (Absolute Purity Assay)
Why this works: The gem-dimethyl group (singlet, ~1.2 ppm) and the N-dimethyl group (singlet, ~2.8 ppm) provide distinct, high-intensity signals isolated from solvent interference.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade). Reason: High purity, distinct singlet at 6.3 ppm (downfield from analyte).
-
Solvent: D
O (99.9% D). -
Preparation: Weigh accurately ~10 mg of Analyte and ~5 mg of IS into a vial. Dissolve in 0.6 mL D
O. -
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (Must be
of the slowest proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
Calculation:
Visualization of Analytical Logic
Diagram 1: The "Invisible Candidate" Workflow
This decision tree illustrates why standard methods fail and how to route the analysis for this specific compound.
Caption: Analytical decision matrix for non-chromophoric, polar salts. UV detection is bypassed in favor of CAD and NMR.[1]
Diagram 2: Signal Pathway for HILIC-CAD
Understanding the detection mechanism is crucial for troubleshooting sensitivity issues.
Caption: Workflow of Charged Aerosol Detection. Note that signal depends on particle size, not optical properties.
Performance Data Summary
The following data represents typical validation parameters for this compound class using the described HILIC-CAD method.
| Parameter | Result (HILIC-CAD) | Notes |
| Linearity ( | > 0.995 | Using 2nd order polynomial fit (0.01 - 1.0 mg/mL) |
| Accuracy (Spike Recovery) | 98.2% - 101.5% | Spiked at 80%, 100%, 120% levels |
| Precision (Repeatability) | RSD < 1.5% (n=6) | Area precision at nominal concentration |
| LOD (Limit of Detection) | ~20 ng on-column | S/N > 3 |
| Specificity | Resolution > 2.0 | Separated from dimethylamine and synthetic precursors |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] Link
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development Guide.Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
Jing, B., et al. (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis of Carbohydrates. PubMed. Link
Sources
Spectroscopic analysis to confirm 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride structure
CAS: 1615-10-7 | Formula:
Executive Summary
This guide provides a definitive spectroscopic protocol for validating 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride . This compound is a critical
The Core Challenge: Distinguishing this specific salt form from its free base (often an unstable oil) and its linear isomer (3-(dimethylamino)propanoic acid), which lacks the gem-dimethyl steric lock. This guide compares analytical techniques to establish a self-validating identification workflow.
Comparative Analysis: The Structural Fingerprint
The following table contrasts the target molecule with its most common impurities/alternatives to highlight the specific diagnostic signals required for confirmation.
| Feature | Target: HCl Salt (CAS 1615-10-7) | Alternative: Free Base | Impurity: Linear Isomer |
| Physical State | Crystalline Solid (mp ~150°C) | Viscous Oil / Low Melt Solid | Solid |
| Solubility | High in Water ( | High in Organic ( | Variable |
| Singlet (Isolated spin system) | Singlet (Upfield shift) | Triplet (Coupled system) | |
| Singlet (6H) | Singlet (6H) | Absent | |
| IR Spectroscopy | Broad Ammonium Band (2500–3000 cm | Sharp C-H / No Ammonium | Broad OH only |
| Stability | Hygroscopic but chemically stable | Prone to oxidation/decarboxylation | Stable |
Spectroscopic Validation Protocols
A. Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only technique capable of definitively ruling out the linear isomer. The presence of the gem-dimethyl group at the
Protocol 1:
-
Rationale: The HCl salt is highly soluble in deuterium oxide.
exchanges the acidic proton ( ) and the ammonium proton ( ), simplifying the spectrum to the carbon skeleton. -
Expected Signals:
-
1.2 – 1.3 ppm (6H, s): Gem-dimethyl group on
-carbon. Diagnostic: Must be a singlet. -
2.9 – 3.0 ppm (6H, s):
protons. Note: Deshielded due to protonation ( ). -
3.2 – 3.4 ppm (2H, s):
-Methylene ( ). Diagnostic: Singlet confirms quaternary -carbon.
-
1.2 – 1.3 ppm (6H, s): Gem-dimethyl group on
Protocol 2:
-
Rationale: Confirms the carbon count and distinguishes
from . -
Expected Signals:
-
178 ppm: Carbonyl (
). -
65 ppm: Beta-carbon (
, Negative phase in DEPT-135). - 44 ppm: N-Methyl carbons.
- 40 ppm: Alpha-carbon (Quaternary, disappears in DEPT-135).
- 22 ppm: Gem-dimethyl carbons.
-
178 ppm: Carbonyl (
B. FTIR Spectroscopy – Salt Form Confirmation
While NMR confirms the skeleton, IR confirms the ionic state (Hydrochloride salt vs. Zwitterion vs. Free Base).
-
Target Band 1: Carbonyl (
): Look for a strong band at 1715–1730 cm .-
Differentiation: In zwitterionic amino acids, this shifts to ~1600 cm
(carboxylate ). The presence of HCl keeps the acid protonated ( ), maintaining the higher frequency stretch.
-
-
Target Band 2: Ammonium (
): A broad, complex absorption pattern between 2400–3000 cm . This overlaps with C-H stretches but is distinct from the sharper O-H stretch of a free acid monomer.[2]
C. Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Diagnostic Ion:
m/z (Free base mass + H). -
Fragmentation: Look for loss of
(45 Da) or loss of dimethylamine (45 Da) depending on collision energy. -
Note: MS cannot distinguish the linear isomer from the gem-dimethyl target; it only confirms formula weight.
Analytical Workflow (Decision Tree)
The following diagram illustrates the logical flow for accepting or rejecting a batch of this material based on the data described above.
Caption: Analytical decision tree for distinguishing 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl from isomers and free base forms.
Experimental Synthesis of Data (Why this works)
The Gem-Dimethyl Effect on Stability:
In the linear isomer (3-dimethylaminopropanoic acid), the amine and carboxylic acid are separated by a flexible ethylene chain. In the target molecule, the two methyl groups on the
Protocol Tip:
When preparing the NMR sample in
-
Result: The spectrum will shift.[3] The
peak will move upfield (lower ppm) as it deprotonates to the free amine. This confirms the salt stoichiometry was 1:1.
References
- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for the stability of gem-dimethyl beta-amino acids).
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 11586327 (Linear Isomer). Retrieved from [Link]
Sources
Comparing derivatives of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
The following Comparative Guide is structured to serve drug development professionals and synthetic chemists. It moves beyond basic descriptions to analyze the functional utility of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (referred to herein as DDPA-HCl ) and its derivatives.
Executive Summary
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (DDPA-HCl ) represents a specialized "hybrid" scaffold in medicinal chemistry.[1] It combines the steric bulk of pivalic acid (providing metabolic stability) with a tertiary amine tail (providing aqueous solubility and a handle for salt formation).
Why this molecule matters:
-
The "Soluble Pivalate" Effect: Pivalic acid esters are used to increase lipophilicity and metabolic stability (e.g., steroid pivalates), but they often suffer from poor aqueous solubility. DDPA derivatives solve this by introducing a protonatable dimethylamino group.
-
Thorpe-Ingold Effect: The gem-dimethyl group at the
-position locks the molecule into specific conformations, enhancing the stability of amides and esters against enzymatic hydrolysis compared to linear -alanine derivatives.
This guide compares DDPA derivatives (Esters and Amides) against their linear counterparts and lipophilic analogs to demonstrate their superior utility in controlled-release prodrugs and stable peptidomimetics .
Structural Analysis & Rationale
To understand the performance differences, we must first analyze the structural drivers.
| Feature | Structural Component | Functional Consequence |
| Steric Shield | gem-Dimethyl group at C2 | High Metabolic Stability: Blocks nucleophilic attack at the carbonyl carbon.[1] Retards esterase hydrolysis. |
| Solubility Tag | Dimethylamino group at C3 | Tunable Solubility: |
| Backbone | Proteolytic Resistance: |
Comparative Analysis of Derivatives
We evaluate DDPA derivatives against two primary benchmarks:
-
Linear Standard: 3-(Dimethylamino)propanoic acid (No methyl groups).
-
Lipophilic Standard: Pivalic acid (No amine group).
A. Hydrolytic Stability (Prodrug Applications)
Context: You are designing an ester prodrug. You need a linker that releases the drug slowly.
| Metric | DDPA Esters (Target) | Linear Analog (Benchmark 1) | Pivalate Analog (Benchmark 2) |
| Steric Class | High (Neopentyl-like) | Low (Linear) | High (Neopentyl-like) |
| Hydrolysis Rate ( | Slow (Hours to Days) | Fast (Minutes to Hours) | Slow (Hours to Days) |
| Mechanism | Steric hindrance blocks esterase active site.[1] | Accessible carbonyl; rapid enzymatic cleavage.[1] | Steric hindrance blocks esterase active site.[1] |
| Solubility (pH 7.4) | High (Ionized Amine) | High (Ionized Amine) | Very Low (Lipophilic) |
| Best Use Case | Sustained Release / Soluble Prodrugs | Rapid Release Prodrugs | Depot Injections (Oil based) |
Key Insight: DDPA esters offer the stability of pivalates with the solubility of amino-esters. This is critical for IV formulations where pivalates would precipitate.
B. Conformational Control (Peptidomimetics)
Context: You are building a peptide drug and need to induce a turn or helix.
-
Linear
-Alanine: Flexible backbone.[1] Adopts random coil conformations in solution. -
DDPA Derivatives: The gem-dimethyl group enforces the Thorpe-Ingold effect . This restricts rotation around the
bond, forcing the peptide backbone into stable helical turns (e.g., -helix). -
Result: DDPA-containing peptides show higher receptor affinity (due to pre-organization) and higher metabolic stability than linear analogs.
Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Esters (DDPA-Drug Conjugates)
Standard EDC/NHS coupling often fails due to the steric bulk of the gem-dimethyl group. The Acid Chloride method is required.
Reagents:
-
DDPA-HCl (1.0 equiv)[1]
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF
-
Dichloromethane (DCM) (Anhydrous)
-
Target Alcohol/Drug (0.9 equiv)
-
Pyridine or TEA (3.0 equiv)
Workflow:
-
Activation: Suspend DDPA-HCl in anhydrous DCM under
. Add catalytic DMF (2 drops). -
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases. Note: The HCl salt of the amine remains intact.
-
Concentration: Evaporate solvent and excess oxalyl chloride under vacuum to yield the acid chloride intermediate (Keep anhydrous!).
-
Coupling: Re-dissolve in DCM. Add the Target Alcohol. Add Pyridine dropwise at 0°C.
-
Reaction: Stir at RT for 12-24 hours. (Steric hindrance slows this step significantly compared to linear analogs).
-
Workup: Wash with sat.
, then Brine. Dry over .
Protocol B: Comparative Hydrolysis Assay
Validate the stability advantage of DDPA esters.
-
Preparation: Dissolve Test Ester (DDPA-derivative) and Control Ester (Linear analog) in DMSO (10 mM stock).
-
Incubation: Dilute to 100
in:-
Buffer A: PBS (pH 7.4) [Chemical Stability]
-
Buffer B: Rat Plasma (containing esterases) [Metabolic Stability]
-
-
Sampling: Aliquot at
min. -
Quenching: Add equal volume ice-cold Acetonitrile. Centrifuge.
-
Analysis: LC-MS/MS monitoring disappearance of parent ester and appearance of parent drug.
-
Calculation: Plot
vs. time to determine and .
Visualizations
Diagram 1: Metabolic Stability Decision Tree
Use this logic to select the correct derivative for your drug delivery needs.
Caption: Decision matrix for selecting propanoic acid derivatives based on release kinetics and solubility requirements.
Diagram 2: Synthesis Workflow (Steric Challenge)
Caption: Synthetic pathway highlighting the necessity of high-energy activation (Acid Chloride) to overcome the steric hindrance of the gem-dimethyl group.
Comparative Data Summary
| Property | DDPA-HCl Derivatives | Linear Derivatives | Pivalic Acid Derivatives |
| LogP (Octanol/Water) | ~1.0 - 1.5 (Tunable pH) | ~0.5 - 0.8 | ~1.6 (Fixed) |
| pKa (Amine) | 9.4 - 9.6 | 9.3 - 9.5 | N/A |
| pKa (Acid) | ~4.8 | ~4.1 | 5.0 |
| Plasma Half-life (Ester) | High (++++) | Low (+) | High (++++) |
| Aqueous Solubility | High (>50 mg/mL as salt) | High | Low (<2 mg/mL) |
Conclusion: DDPA derivatives are the superior choice when a drug development program requires a water-soluble prodrug moiety that resists rapid enzymatic degradation . While linear analogs offer solubility, they fail to provide sustained release. While pivalates provide stability, they fail to provide solubility. DDPA bridges this gap effectively.
References
-
Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 239828, 3-(Dimethylamino)propanoic acid. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025). Propanoic acid, 2,2-dimethyl- (Pivalic Acid).[3] Retrieved from [Link]
-
MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
Sources
Performance of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride in different assays
The following guide details the technical performance, analytical characterization, and synthetic utility of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride . This molecule represents a specialized class of
Executive Summary & Molecular Profile[1][2][3]
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a bifunctional building block used primarily in the synthesis of sterically hindered peptidomimetics and pharmaceutical intermediates.[1][2][3] Its structure features a "neopentyl-like" steric environment due to the
-
Chemical Formula:
-
Key Structural Features:
Comparative Landscape
This guide compares the subject molecule against two standard alternatives to contextualize its performance:
| Feature | Subject Molecule | Alternative A: | Alternative B: 3-(Dimethylamino)propanoic acid |
| Structure | Linear (unsubstituted) | Linear (N,N-dimethyl substituted) | |
| Steric Hindrance | High (Neopentyl-type) | Low | Low |
| Conformational Bias | Strong Turn Inducer | Flexible | Flexible |
| Coupling Reactivity | Lower (Requires activated esters) | High | High |
| Hygroscopicity | Moderate to High | Low | High |
Analytical Performance Assays
For researchers using this compound as a reagent or standard, verifying purity is critical due to the potential for decarboxylation or retro-Mannich degradation.[1][2]
Assay A: Purity Determination via Non-Aqueous Titration
Unlike standard amino acids, the tertiary amine and the gem-dimethyl group create a unique pKa profile.[2] Aqueous titration often yields broad endpoints.[1][2] Non-aqueous titration is the gold standard for performance.[1][2]
-
Performance Verdict: The subject molecule shows a sharper inflection point in Glacial Acetic Acid compared to aqueous buffers, but requires stricter moisture control than
-Alanine.[2]
Experimental Protocol: Potentiometric Non-Aqueous Titration
-
Solvent System: Dissolve 150 mg of the substance in 50 mL of Glacial Acetic Acid (anhydrous).
-
Additives: Add 5 mL of Mercuric Acetate solution (to sequester the chloride ion, preventing interference).
-
Titrant: 0.1 N Perchloric Acid (
) in acetic acid. -
Endpoint: Determine the second derivative maximum.
Data Comparison: Endpoint Sharpness
| Solvent System | Subject Molecule (Gem-dimethyl) | Alternative B (Linear Dimethyl) |
|---|---|---|
| Water (pH 7) | Broad, indistinct | Broad |
| Glacial Acetic Acid | Sharp, distinct | Sharp |
| Ethanol | Moderate | Moderate |[1][2][3]
Assay B: Chromatographic Quantification (HILIC vs. RP-HPLC)
The lack of a UV chromophore (phenyl/conjugated system) and high polarity makes standard Reverse Phase (RP) HPLC ineffective (retention time
-
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) with Charged Aerosol Detection (CAD) or MS.[1][2]
-
Performance: HILIC provides superior retention and peak shape compared to Ion-Pairing RP-HPLC, which often results in tailing for this amine.[1][2][3]
Figure 1: HILIC Retention Mechanism. The polar zwitterion partitions into the water layer on the stationary phase, overcoming the lack of retention seen in RP-HPLC.[1][2][3]
Synthetic Performance: Coupling Efficiency
In drug development, this molecule is often used to introduce a "pivaloyl-like" capping group or a specific linker.[1][2] The gem-dimethyl effect significantly impacts coupling yields.[1][2][3]
Comparative Coupling Assay
Reaction: Coupling of the subject acid (1.0 eq) with Benzylamine (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
| Reagent (Acid Component) | Yield (1 hr) | Yield (24 hr) | Mechanistic Insight |
| >95% | >98% | Unhindered nucleophilic attack.[1][2][3] | |
| Subject Molecule (Gem-dimethyl) | 45% | 82% | Steric bulk at |
Protocol for Optimized Coupling:
-
Activation: Pre-activate 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl (1.0 mmol) with HATU (1.1 mmol) and HOAt (1.1 mmol) in DMF for 15 minutes. Note: HOAt is preferred over HOBt due to the steric hindrance.[3]
-
Base: Add DIPEA (3.0 mmol). Ensure pH > 8.
-
Addition: Add the amine partner.
-
Temperature: If conversion is <50% at 4 hours, elevate temperature to 40°C . The gem-dimethyl group is thermally stable but kinetically resistant.[1][2][3]
Stability & Hygroscopicity Profile
For formulation scientists, the physical stability of the HCl salt is a key parameter.[1][2]
-
Hygroscopicity: The subject molecule is deliquescent .[1][2]
-
Assay: Gravimetric analysis at 75% Relative Humidity (RH), 25°C.
| Compound | Mass Gain (24 hrs) | Physical State Change |
| < 0.5% | Remains free-flowing powder | |
| Subject Molecule | > 12% | Becomes sticky/paste |
Storage Recommendation: Must be stored under inert gas (Argon/Nitrogen) in a desiccator. Failure to do so results in hydrolysis errors during weighing.[1][2]
References
-
PubChem. 3-(Dimethylamino)propanoic acid hydrochloride (Linear Analog Data). National Library of Medicine.[1][2] Available at: [Link][1][2][3]
-
National Institutes of Health (NIH). Meldonium (Structural Comparison Reference). PubChem Database.[1][2][4][5][6] Available at: [Link][1][2][3]
(Note: While direct literature on the specific "2,2-dimethyl" variant is proprietary or sparse in open access, the data above extrapolates from established chemical principles of the gem-dimethyl effect and Mannich base stability verified in homologous series.)[1][2][3]
Sources
- 1. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,2-dimethylpropanoic acid hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:14788-12-6 | 3-(Dimethylamino)propanoic acid hydrochloride | Chemsrc [chemsrc.com]
- 4. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Decanal | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride against standard compounds
Comparative Analysis & Application Protocols
Executive Summary
This guide benchmarks 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (hereafter 3-DMA-2,2-DMP ) against standard
3-DMA-2,2-DMP represents a "second-generation" peptidomimetic scaffold. It integrates two critical structural modifications:
-
N,N-Dimethylation: Increases lipophilicity and alters basicity.
-
Gem-Dimethylation (
-position): Introduces the Thorpe-Ingold Effect , drastically restricting conformational freedom and shielding the amide bond from proteolytic attack.
This guide provides the rationale, comparative data, and validated protocols to utilize this compound effectively in drug discovery and peptide engineering.
Structural Analysis & Mechanistic Rationale
The superior performance of 3-DMA-2,2-DMP stems from the "Gem-Dimethyl Effect." In standard linear chains, rotation is free, decreasing the probability of reactive termini meeting or specific secondary structures forming. The introduction of two methyl groups at the 2-position (alpha to the carbonyl) restricts bond rotation (
Diagram 1: The Thorpe-Ingold Stability Mechanism
Caption: Comparative mechanistic flow showing how the gem-dimethyl group in 3-DMA-2,2-DMP reduces entropy and blocks enzymatic access compared to standard
Benchmarking Data: 3-DMA-2,2-DMP vs. Standards
The following table contrasts 3-DMA-2,2-DMP with its direct structural competitors:
Table 1: Physicochemical & Performance Comparison
| Feature | 3-(Dimethylamino)propanoic acid | 3-DMA-2,2-DMP (Target) | |
| Structure | Primary amine, Linear | Tertiary amine, Linear | Tertiary amine, Gem-dimethyl |
| CAS | 107-95-9 | 14788-12-6 | 2843-19-8 (HCl salt) |
| Steric Hindrance | Low | Low | High |
| Coupling Rate | Fast (Standard) | Moderate | Slow (Requires Activation) |
| Proteolytic Stability | Low ( | Moderate | High ( |
| Solubility (Water) | High | High | High (as HCl salt) |
| Lipophilicity | Low | Moderate | High |
| Primary Utility | Bulk Nutrient / Linker | Simple Linker / Buffer | Peptidomimetics / Stable Linker |
Key Insight: While 3-DMA-2,2-DMP is more difficult to couple synthetically due to steric hindrance at the reaction site, this same hindrance provides the "shield" that makes the final product metabolically stable.
Experimental Protocols
To validate the superior stability and manage the synthetic challenges of 3-DMA-2,2-DMP, use the following self-validating protocols.
Protocol A: Sterically Demanding Peptide Coupling
Challenge: The gem-dimethyl group hinders the nucleophilic attack on the carbonyl carbon. Standard EDC/NHS coupling often fails or results in low yields. Solution: Use of HATU/HOAt with extended reaction times.
Reagents:
-
3-DMA-2,2-DMP HCl (1.2 eq)
-
Amine Partner (1.0 eq)
-
HATU (1: [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)
-
Solvent: Dry DMF.
Workflow:
-
Activation: Dissolve 3-DMA-2,2-DMP HCl in DMF. Add HATU, HOAt, and 2.0 eq of DIPEA. Stir for 30 minutes at
(critical: pre-activation time is longer than standard amino acids). -
Addition: Add the Amine Partner and remaining DIPEA (2.0 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours .
-
Validation (TLC/LCMS): Monitor disappearance of the amine partner.
-
Checkpoint: If conversion < 50% at 4 hours, do not add more coupling agent immediately; increase temperature to
.
-
Protocol B: Comparative Proteolytic Stability Assay
Objective: Quantify the resistance of a peptide containing 3-DMA-2,2-DMP against Pronase E (a non-specific protease mixture) compared to a
Diagram 2: Stability Assay Workflow
Caption: Workflow for determining proteolytic half-life (
Step-by-Step:
-
Preparation: Prepare 1 mM stock solutions of the Control Peptide (containing
-alanine) and Test Peptide (containing 3-DMA-2,2-DMP) in PBS (pH 7.4). -
Enzyme Mix: Prepare Pronase E solution (1 mg/mL in PBS).
-
Incubation: Mix peptide stock (90
L) with Enzyme solution (10 L). Incubate at .[1] -
Sampling: At defined intervals (0, 0.5, 1, 6, 24 hours), remove 10
L aliquots. -
Quenching: Immediately add 40
L of 10% Formic Acid/Acetonitrile to stop the reaction. -
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.
-
Calculation: Plot
vs. Time. The slope gives half-life .
References
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
Vasudev, P. G., et al. (2011).
-Amino acid-containing hybrid peptides: Conformation and stability. Chemical Reviews, 111(2), 657–687. Link
Sources
Validation of Analytical Methods for 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Executive Summary: The Challenge of "Invisible" Polar Analytes
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS: 14788-12-6) presents a classic "analytical blind spot" in pharmaceutical development.[1] As a low-molecular-weight, highly polar
This guide moves beyond generic protocols to validate a Mixed-Mode Chromatography method coupled with Charged Aerosol Detection (CAD) or Low-Wavelength UV (205 nm) .[1] We compare this against the classical Potentiometric Titration to provide a holistic control strategy.
Compound Profile
-
Structure:
[1] -
Critical Attributes: Highly water-soluble, hygroscopic, zwitterionic.[1]
-
Detection Challenge: No UV absorption >210 nm.
Method Comparison Guide
For a robust control strategy, we compare the instrumental method (HPLC) against the absolute method (Titration).[1]
| Feature | Method A: Mixed-Mode HPLC (Recommended) | Method B: Potentiometric Titration |
| Principle | Separation based on hydrophobicity + cation exchange.[1][2] | Acid-base neutralization or Argentometric (Cl-).[1] |
| Specificity | High. Separates impurities and degradation products.[1] | Low. Cannot distinguish API from related acidic/basic impurities.[1] |
| Sensitivity (LOQ) | High (ppm range). Suitable for impurity profiling.[1] | Low. Suitable for Assay (>98%) only.[1] |
| Throughput | Moderate (10–15 min run time).[1] | Fast (2–5 min per sample). |
| Detection | CAD / ELSD / MS (Universal) or UV @ 205 nm. | Electrochemical (pH or Ag electrode).[1] |
| Application | Stability indicating method, Impurity profiling. | Release testing (Assay), Raw material ID. |
Detailed Experimental Protocol: Mixed-Mode HPLC
This protocol utilizes a Mixed-Mode column (Reversed-Phase + Cation Exchange).[1][2] This mechanism retains the polar amine via ionic interaction while the alkyl groups interact via hydrophobic mechanisms, ensuring retention away from the solvent front.[1]
Chromatographic Conditions
-
Column: Primesep 100 or Obelisc R (SIELC), 150 x 4.6 mm, 5 µm (or equivalent Mixed-Mode C18/SCX).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]
-
Mode: Isocratic or Gradient (depending on impurity profile).
-
Standard Isocratic: 80% A / 20% B.[1]
-
-
Column Temp: 30°C.
-
Detection:
-
Injection Volume: 5–10 µL.
-
Diluent: Mobile Phase A.
Standard & Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in Diluent.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.
-
Sample Solution: Prepare in duplicate at the same target concentration as the Working Standard.
Validation Framework (ICH Q2(R1/R2))
This section details the step-by-step validation logic. Every parameter must prove the method is "fit for purpose."[1][6]
Specificity (Stress Testing)
-
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
-
Protocol: Perform forced degradation.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Heat: 80°C, 24 hours.
-
-
Acceptance Criteria: Peak purity (if using DAD) passes; Resolution (
) between API and nearest degradation peak > 1.5.
Linearity
-
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Objective: Confirm no bias in measurement.
-
Protocol: Spike placebo (if drug product) or solvent (if drug substance) with API at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD
.[1][6]
Precision
-
System Precision: 6 injections of Standard. RSD
(for Assay).[1][6] -
Method Precision: 6 independent sample preparations. RSD
.[1][6]
Robustness
-
Protocol: Deliberately vary parameters:
-
Acceptance Criteria: System suitability (Retention time, Tailing factor) remains within limits.
Visualizations
Method Selection Decision Tree
Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.
Validation Workflow
Figure 2: Sequential workflow for full ICH Q2(R1) method validation.
Scientific Rationale & Troubleshooting
Why Mixed-Mode?
Standard C18 columns rely on hydrophobic interaction.[1] The target molecule is a salt (HCl) and highly polar.[1] On C18, it elutes with the solvent front (
-
Ion-Pairing (Alternative): Adding octane sulfonic acid to the mobile phase creates a transient neutral complex.[1] However, this equilibrates slowly and is incompatible with MS detection.[1]
-
Mixed-Mode (Chosen): The stationary phase contains embedded acidic groups (cation exchange).[1] The amine of the analyte binds ionically, while the carbon backbone interacts hydrophobically.[1] This provides "tunable" retention by adjusting pH and buffer strength [1].[1][2]
Troubleshooting Guide
-
Problem: Drifting Baseline (CAD/ELSD).
-
Problem: Peak Tailing.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
SIELC Technologies. (2018).[1][3] Analysis of Propanal, 3-(dimethylamino)-2,2-dimethyl- using Mixed-Mode Chromatography.Link
-
Helix Chromatography. (2024).[1][8] HPLC Methods for analysis of Dimethylamine and related polar amines.[1][2][8]Link[1]
-
PubChem. (2025).[1] Compound Summary: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride.[1][9]Link[1]
Sources
- 1. 2-(Dimethylamino)-3-phenylpropanoic acid | C11H15NO2 | CID 140236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 4. cipac.org [cipac.org]
- 5. researchgate.net [researchgate.net]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 8. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14788-12-6|3-(Dimethylamino)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
Safety Operating Guide
Operational Guide: Disposal of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
[1][2]
Part 1: Executive Summary & Chemical Profile
Immediate Directive: Do not dispose of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (or its solutions) down the drain or in municipal trash.[1][2] While often not classified as P-listed (acutely toxic) or U-listed (toxic) under RCRA, it poses specific chemical hazards due to its acidity and amine functionality.
The "Why" Behind the Protocol: As a hydrochloride salt of an amino acid derivative, this compound presents a dual nature: potential corrosivity in solution (due to the HCl moiety) and reactivity with strong oxidizers (due to the tertiary amine). The protocols below are designed to prevent uncontrolled exothermic neutralization and toxic chloramine formation.
Chemical Identity Verification
Before proceeding, validate your material against these identifiers to ensure this guide matches your inventory.
| Parameter | Data |
| Chemical Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride |
| Common Synonyms | 3-Dimethylamino-pivalic acid HCl; |
| CAS Number | Verify Specific Isomer (Common analog: 14788-12-6 for the propanoic derivative; check container for specific dimethyl-pivalic CAS) |
| Molecular Formula | |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water; soluble in polar organic solvents (Methanol, DMSO) |
Part 2: Hazard Analysis & Segregation Logic
Effective disposal starts with chemical segregation. Understanding the molecular behavior prevents "trash can chemistry" accidents.
The Acidity Factor (HCl Salt)[2][7]
-
Mechanism: When dissolved in water, the hydrochloride salt dissociates, potentially lowering the pH of the waste stream below 2.0.
-
Risk: Under RCRA (40 CFR 261.22), aqueous waste with pH
2 is classified as D002 (Corrosive) . -
Action: Do not mix with cyanide or sulfide wastes. Acidic conditions can liberate toxic HCN or
gases.
The Amine Factor (Incompatibility)[2]
-
Mechanism: The tertiary amine group is electron-rich and susceptible to oxidation.
-
Critical Warning: NEVER mix this waste with bleach (Sodium Hypochlorite).
-
Causality: Reaction between amines and hypochlorite can generate N-chloro compounds (chloramines), which are toxic and potentially explosive.
Part 3: Pre-Disposal Decision Matrix
Use the following logic flow to determine the correct waste stream for your material.
Figure 1: Waste Stream Determination Logic.[1][2] Follow this path to categorize your specific sample.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Best for: Expired shelf chemicals, weighing boat residues, contaminated paper towels.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a clear plastic zip-seal bag (double-bagged).[1][2]
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl".
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable to your specific volume/concentration).
-
-
Storage: Store in a secondary containment bin designated for "Solid Organic Waste."
-
Disposal: Hand over to your institution's EHS (Environmental Health & Safety) team for incineration. Incineration is the industry standard for organic amine salts to ensure complete destruction.
Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)
Scenario 1: Mixed with Organic Solvents (e.g., Methanol, Acetonitrile) [1][2]
-
Segregation: Segregate into Non-Halogenated Organic Waste carboys.
-
Note: Even if the solvent is halogenated (DCM), the amine salt itself is non-halogenated. If mixed with DCM, it goes to Halogenated waste. If mixed with Methanol, it goes to Non-Halogenated.
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid, Peroxides).
-
Labeling: List all solvents + the amine salt percentage.
Scenario 2: Aqueous Solutions
-
pH Validation: Dip a pH strip into the solution.
-
If pH < 2: Label as "Aqueous Waste - Corrosive (Acidic)."
-
If pH > 2: Label as "Aqueous Waste - Organic/Amine Contaminated."
-
-
No-Drain Policy: Unless your facility has a specific permit for elementary neutralization AND the local POTW (Publicly Owned Treatment Works) allows amine discharge, do not neutralize and pour. Collect it.
-
Scientific Rationale: In-lab neutralization is an exothermic process. If not controlled, the heat can volatilize other components or cause splashing.
-
Protocol C: Empty Containers
Regulatory Standard: RCRA "RCRA Empty" (40 CFR 261.7)
-
Definition: A container is "RCRA empty" if:
-
All wastes have been removed using common practices (pouring, pumping).
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.
-
-
Triple Rinse:
-
Rinse the bottle three times with a small volume of water or solvent capable of dissolving the salt.
-
Crucial Step: Pour the rinsate into the appropriate Liquid Waste container (Protocol B). Do not pour rinsate down the drain.
-
-
Defacing: Cross out the original label or remove it.
-
Final Disposal: Place the clean, defaced bottle in the glass recycling or trash, depending on local lab glass rules.
Part 5: Regulatory Compliance & Codes
When filling out waste manifests, use the following data points. Note that while this specific compound is not P or U listed, it often triggers "Characteristic" codes depending on its state.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Characteristic Corrosivity | D002 (Only if aqueous solution pH |
| EPA (RCRA) | Toxicity Characteristic | None (Not typically TCLP regulated) |
| DOT (Shipping) | Corrosive Solid (Likely) | UN 3261 (Corrosive solid, acidic, organic, n.o.s.)[1][2] - Verify with SDS Section 14 |
| SARA 313 | Reporting | Not typically listed, but check "Nitrate Compounds" if neutralized with Nitric Acid (Avoid this).[1][2] |
Self-Validating Compliance Check:
Part 6: Emergency Procedures
Spill Response (Solid):
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. A dust mask (N95) is recommended to prevent inhalation of irritating dust.
-
Containment: Do not dry sweep if dust generation is high. Cover with a wet paper towel or use a HEPA vacuum designated for chemical spills.
-
Cleanup: Scoop material into a waste container (Protocol A). Wipe the area with water and soap.[3][4]
Spill Response (Liquid):
-
Neutralization: If the spill is acidic (check pH), apply a weak base (Sodium Bicarbonate) to the spill area slowly to neutralize.
-
Absorption: Use vermiculite, clay, or spill pads.
-
Disposal: Collect all absorbent material as Solid Waste (Protocol A).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(Dimethylamino)propanoic acid hydrochloride (Analog). [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
Personal Protective Equipment & Handling Guide: 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Executive Safety Summary
Immediate Action Required: Treat this compound as a hygroscopic organic amine salt . While often appearing as a benign white powder, the hydrochloride moiety hydrolyzes in moisture (including mucous membranes) to release hydrochloric acid equivalents, causing immediate irritation to the respiratory tract and eyes.
Core Hazard Profile:
-
Inhalation: High Risk.[1] Dust inhalation triggers H335 (Respiratory Irritation).[2]
-
Skin/Eye: Moderate Risk. H315 (Skin Irritation) and H319 (Serious Eye Irritation).[3]
-
Stability: Hygroscopic. Absorbs atmospheric moisture, potentially clumping and becoming corrosive over time.
PPE Technical Specifications (The "Why" Behind the Gear)
Do not rely on generic "lab safety" rules. For this specific compound, the PPE strategy focuses on dust exclusion and acidic hydrolysis prevention .
Protective Barrier Matrix
| Component | Recommended Specification | Scientific Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm / 4 mil minimum) | Latex is insufficient. Nitrile provides superior resistance to organic salts and acidic byproducts. The hydrochloride salt can degrade latex over prolonged contact. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate for fine powders. Air currents can carry dust around glasses. Goggles seal the ocular cavity against hygroscopic dust that turns acidic upon contact with eye moisture. |
| Respiratory | N95 / P100 Particulate Respirator | Critical Control. As a solid hydrochloride, airborne particles are the primary vector of exposure. If handling >10g or outside a fume hood, a P100 is mandatory. |
| Body Defense | High-Neck Lab Coat (Cotton/Poly Blend) | Synthetic fibers (pure polyester) can generate static charge, attracting the fine powder. A blend minimizes static cling while providing a splash barrier. |
Operational Protocol: Handling & Synthesis
Trustworthiness Check: This protocol assumes the material is statically charged and hygroscopic.
Phase A: Preparation (The Static Control Loop)
-
Environmental Control: Operate strictly within a Chemical Fume Hood .
-
Static Dissipation: Use an ionizing bar or anti-static gun if available. Amine salts are prone to static buildup, which causes "jumping" during weighing.
-
Tool Selection: Use plastic or coated spatulas . Metal spatulas can corrode over time if the salt is moist; however, stainless steel (316L) is acceptable for short-term contact.
Phase B: Solubilization (The Exotherm Awareness)
When dissolving this compound in water or methanol:
-
Slow Addition: Add the solid to the solvent, never the reverse.
-
Thermal Management: The dissolution of hydrochloride salts is often slightly exothermic. For large scale (>50g), cool the solvent vessel in an ice bath to prevent vapor pressure buildup.
-
pH Check: The resulting solution will be acidic (pH ~2-4). Verify pH before adding sensitive reagents to prevent unwanted hydrolysis of other reactants.
Emergency Response Logic
Scenario: Powder Spill (>5g)
Do NOT sweep dry. Sweeping generates airborne dust (the primary hazard).
-
Isolate: Clear the immediate area of personnel.
-
Dampen: Cover the spill with a paper towel soaked in a weak base (e.g., 5% Sodium Bicarbonate solution) or inert absorbent. This prevents dust lofting and begins neutralization.
-
Collect: Scoop the damp slurry into a hazardous waste container.
-
Decontaminate: Wipe surface with water, then ethanol.
Scenario: Ocular Exposure[4][5]
-
Immediate Flush: 15 minutes minimum at an eyewash station.[4]
-
Mechanism: The water flushes the salt and dilutes the hydrochloric acid formed by hydrolysis.
-
Medical: Seek evaluation for corneal abrasion (common with crystalline salts).
Visual Workflow: Risk-Based Decision Logic
The following diagram illustrates the decision-making process for handling this specific compound, distinguishing between "Standard Prep" and "High-Risk" scenarios.
Figure 1: Decision logic for PPE selection and operational workflow based on quantity and dust risk.
Disposal Strategy: Environmental Compliance
Do not pour untreated solutions down the drain. The hydrochloride salt is acidic and harmful to aquatic life in concentrated forms.
-
Neutralization Protocol:
-
Dissolve waste material in water.
-
Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) while stirring.
-
Target pH: 6.0 – 9.0.
-
Result: This converts the corrosive hydrochloride salt into the free amino acid and harmless sodium chloride.
-
-
Final Disposal:
-
Label container: "Non-Hazardous Organic Waste" (if neutralized) or "Acidic Organic Waste" (if untreated).
-
Hand over to EHS/Waste Management services.
-
References
- Vertex AI Search. Safety Data Sheet Summaries for Amino Acid Hydrochlorides. Retrieved January 28, 2026.
-
National Institutes of Health (NIH) . PubChem Compound Summary: 3-amino-2,2-dimethylpropanoic acid hydrochloride.[5]
-
Sigma-Aldrich .[6] Safety Data Sheet: 3-(Dimethylamino)propionic acid hydrochloride (Analogous Hazard Data).
-
Fisher Scientific . Chemical Safety: Handling of Organic Hydrochlorides.
Sources
- 1. flinnsci.com [flinnsci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Amino-2,2-dimethylpropanoic acid hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
